DBCO-PEG6-NH-Boc
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O10/c1-38(2,3)51-37(44)40-17-19-46-21-23-48-25-27-50-29-28-49-26-24-47-22-20-45-18-16-39-35(42)14-15-36(43)41-30-33-10-5-4-8-31(33)12-13-32-9-6-7-11-34(32)41/h4-11H,14-30H2,1-3H3,(H,39,42)(H,40,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGCEDAXFFPJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG6-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DBCO-PEG6-NH-Boc, a key reagent in the field of bioconjugation and drug delivery. We will delve into its chemical properties, detailed experimental applications, and the underlying chemical principles that make it a versatile tool for researchers.
Core Concepts: Understanding the Components of this compound
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups, allowing for the sequential conjugation of two different molecules. Its structure can be broken down into three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides. This reactivity is the cornerstone of copper-free click chemistry, a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst. This makes it ideal for use in biological systems.
-
Polyethylene (B3416737) Glycol (PEG6): A six-unit polyethylene glycol spacer. The PEG linker is hydrophilic, which increases the overall water solubility of the molecule and any conjugate it is a part of.[1] It also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.[1]
-
Boc-Protected Amine (NH-Boc): A primary amine group that is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal the primary amine, which can then be used for further conjugation.
Data Presentation: Chemical and Physical Properties
The following tables summarize the key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₃₈H₅₃N₃O₁₀ | BroadPharm |
| Molecular Weight | 711.9 g/mol | BroadPharm |
| Purity | Typically >95% | BroadPharm, MedKoo Biosciences |
| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |
| Storage Conditions | -20°C, protected from light and moisture | BroadPharm, MedKoo Biosciences |
| Kinetic and Stability Data | Value | Conditions | Source |
| Second-Order Reaction Rate (DBCO with benzyl (B1604629) azide) | ~0.24 M⁻¹s⁻¹ | CH₃CN:H₂O = 3:1 | Oxidation-Induced “One-Pot” Click Chemistry - PMC - NIH |
| Second-Order Reaction Rate (DBCO with azide-peptide) | ~0.34 M⁻¹s⁻¹ | HBS buffer (pH 7.4), 25°C | Reaction kinetics of residue 1 and N 3 K with DBCO and BCN. (a)... - ResearchGate |
| DBCO Group Stability (in PBS, pH 7.4) | >95% remaining | 4°C for 48 hours | stability of DBCO-NHCO-PEG4-acid in aqueous solutions - Benchchem |
| DBCO Group Stability (in PBS, pH 7.4) | 90-95% remaining | 25°C for 24 hours | stability of DBCO-NHCO-PEG4-acid in aqueous solutions - Benchchem |
| DBCO Group Stability (in PBS, pH 7.4) | 80-85% remaining | 37°C for 24 hours | stability of DBCO-NHCO-PEG4-acid in aqueous solutions - Benchchem |
| DBCO-modified IgG Reactivity Loss | 3-5% | 4°C over 4 weeks | DBCO reagents for « Click Chemistry » - Interchim |
Experimental Protocols
General Workflow for Bioconjugation
The use of this compound typically follows a two-step process. First, the Boc group is removed to expose the primary amine, which is then reacted with a molecule of interest (e.g., an antibody, a fluorescent dye). Subsequently, the DBCO group is reacted with an azide-modified molecule.
Caption: General experimental workflow for using this compound.
Detailed Protocol: Boc Deprotection
Objective: To remove the Boc protecting group and generate a free primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of TFA and DCM (typically a 1:1 ratio).
-
Stir the solution at room temperature for 1-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene and evaporate under reduced pressure. Repeat this step 2-3 times.
-
The resulting DBCO-PEG6-NH2 (as a TFA salt) can be used directly in the next step or purified further if necessary.
Detailed Protocol: Antibody-Drug Conjugation (ADC) via Copper-Free Click Chemistry
Objective: To conjugate an azide-modified drug to an antibody using DBCO-PEG6-NH2.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG6-NH2 (from the deprotection step)
-
NHS ester (e.g., N-hydroxysuccinimide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Anhydrous DMSO or DMF
-
Azide-modified drug
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Part 1: Activation of DBCO-PEG6-NH2 to an NHS Ester
-
This protocol assumes the user will first conjugate the amine of DBCO-PEG6-NH2 to the antibody. An alternative is to first react the deprotected amine with a payload that has an appropriate reactive group.
-
To activate the antibody for reaction with the amine of DBCO-PEG6-NH2, one can use a homobifunctional linker such as a bis-NHS ester. Alternatively, to attach the DBCO-linker to the antibody via its carboxyl groups (if available and desired), activate the carboxyl groups on the antibody with EDC and NHS.
-
A more common approach is to use a commercially available DBCO-PEG-NHS ester, which simplifies the process. For the purpose of this guide, we will proceed with activating the antibody's carboxyl groups.
-
Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of EDC and NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature.
-
Immediately add a 5-10 fold molar excess of DBCO-PEG6-NH2 to the activated antibody solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess, unreacted reagents by buffer exchange using a desalting column or centrifugal filter unit into PBS, pH 7.4.
Part 2: Click Reaction with Azide-Modified Drug
-
Prepare a stock solution of the azide-modified drug in an appropriate solvent (e.g., DMSO).
-
Add a 2-5 fold molar excess of the azide-modified drug to the DBCO-functionalized antibody solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted drug and other small molecules.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Visualization of Application in a Biological Context
This compound is a powerful tool for studying cellular processes, such as signaling pathways. For instance, an antibody targeting a specific cell surface receptor involved in a signaling cascade can be labeled with a fluorescent dye using this linker. This allows for the visualization and tracking of the receptor on live cells.
References
An In-Depth Technical Guide to DBCO-PEG6-NH-Boc: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-PEG6-NH-Boc, a heterobifunctional linker widely used in bioconjugation, drug delivery, and proteomics. This document details its chemical characteristics, reaction kinetics, and provides experimental protocols for its use in key applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Structure and Properties
This compound is a versatile chemical tool that incorporates three key functional components: a dibenzocyclooctyne (DBCO) group, a hexaethylene glycol (PEG6) spacer, and a Boc-protected amine.
-
Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific covalent labeling of azide-modified biomolecules in complex biological milieu without the need for a cytotoxic copper catalyst.
-
Hexaethylene Glycol (PEG6) Spacer: The hydrophilic PEG6 linker enhances the aqueous solubility of the molecule and the resulting conjugates.[1] It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules, which can be crucial for maintaining the biological activity of the labeled biomolecule.
-
Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a reactive primary amine.[1] This amine can then be used for subsequent conjugation reactions.
Chemical Structure
A simplified representation of the this compound structure.
Note: A detailed 2D chemical structure diagram is recommended for full clarity and can be generated using chemical drawing software.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₈H₅₃N₃O₁₀ | [2][3] |
| Molecular Weight | 711.9 g/mol | [2] |
| Purity | >96% - 98% | [2][3] |
| Appearance | White to off-white solid or oil | |
| Solubility | DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C, desiccated, protected from light | [2] |
Key Reactions and Mechanisms
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage. This copper-free click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.
General workflow of the SPAAC reaction.
Reaction Kinetics: The second-order rate constant for the reaction between DBCO and an azide (B81097) is typically in the range of 0.24 to 0.34 M⁻¹s⁻¹. This allows for efficient labeling at low concentrations of reactants.
Boc Deprotection
The Boc protecting group can be removed under acidic conditions to yield a primary amine. This is commonly achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
Boc deprotection of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for specific applications. Optimization is recommended for each specific biomolecule and experimental setup.
General Protocol for Protein Labeling via SPAAC
This protocol assumes the protein of interest has been metabolically or enzymatically labeled with an azide group.
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup: Add the this compound stock solution to the azide-labeled protein solution. A 10- to 20-fold molar excess of the DBCO reagent over the protein is a good starting point. The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling (DOL) using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (measuring the absorbance of DBCO at ~309 nm).
General Protocol for Boc Deprotection
Materials:
-
This compound (or its conjugate)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
DBCO-PEG linkers are instrumental in the construction of site-specifically modified ADCs. An azide-bearing cytotoxic drug can be "clicked" onto a DBCO-functionalized antibody, or vice-versa. This approach allows for the generation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).
Mechanism of action of an antibody-drug conjugate.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4] DBCO-PEG linkers can be used to connect the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG linker are critical for optimizing the formation of the ternary complex (Target Protein : PROTAC : E3 Ligase) and subsequent protein degradation.[4]
Example: EGFR Degradation PROTACs have been developed to target the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers. A PROTAC composed of an EGFR inhibitor linked to an E3 ligase ligand via a PEG linker can induce the ubiquitination and subsequent proteasomal degradation of EGFR, leading to the suppression of downstream signaling pathways and tumor growth.[5][6]
General mechanism of PROTAC-induced protein degradation.
Stability and Storage
The stability of this compound is crucial for its successful application.
| Condition | Observation | Reference(s) |
| Solid State | Stable for at least one year when stored at -20°C, protected from light and moisture. | [2] |
| Organic Solvents (DMSO, DMF) | Stock solutions are stable for several days to weeks at -20°C. Avoid repeated freeze-thaw cycles. | [7] |
| Aqueous Buffers | Hydrolysis can occur. It is recommended to prepare aqueous solutions fresh for each experiment. | [7] |
| pH | The DBCO group is sensitive to acidic conditions (pH < 5), which can lead to degradation. | [7] |
| Temperature | Generally stable at room temperature for short periods (hours) during reactions. Long-term storage should be at -20°C. | [7] |
Conclusion
This compound is a powerful and versatile heterobifunctional linker for bioconjugation. Its key features—a bioorthogonal DBCO group for copper-free click chemistry, a hydrophilic PEG spacer, and a protected amine for sequential conjugations—make it an invaluable tool for researchers in chemical biology, drug discovery, and diagnostics. The ability to perform clean and efficient conjugations under mild, aqueous conditions has solidified its role in the development of next-generation therapeutics such as ADCs and PROTACs. A thorough understanding of its properties, reactivity, and handling is essential for its effective implementation in innovative research and development projects.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2828433-65-2 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 5. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unlocking Precision Bioconjugation: A Technical Guide to the Mechanism of Action of DBCO-PEG6-NH-Boc
For Immediate Release
A deep dive into the heterobifunctional linker, DBCO-PEG6-NH-Boc, reveals its pivotal role in the advancement of targeted therapeutics and diagnostics. This technical guide offers an in-depth analysis of its mechanism of action, complete with experimental protocols and data, for researchers, scientists, and drug development professionals.
In the landscape of modern drug development and advanced diagnostics, the ability to selectively link molecules is paramount. The heterobifunctional linker, this compound, has emerged as a powerful tool, enabling the precise conjugation of biomolecules. This guide elucidates the core mechanism of this linker, dissecting the function of each of its components to provide a comprehensive understanding of its utility in bioconjugation.
Core Components and their Synergistic Function
This compound is a meticulously designed molecule comprised of three key functional moieties: a Dibenzocyclooctyne (DBCO) group, a hexaethylene glycol (PEG6) spacer, and a Boc-protected amine (NH-Boc). The synergy of these components allows for a controlled, two-step conjugation strategy.
-
Dibenzocyclooctyne (DBCO): The Engine of Copper-Free Click Chemistry. The DBCO group is a strained alkyne that is highly reactive towards azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of "click chemistry". A key advantage of SPAAC is that it is a bioorthogonal reaction, meaning it can proceed within a biological system without interfering with native biochemical processes.[1] Crucially, it does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living cells and whole organisms.[2][3] The reaction between DBCO and an azide (B81097) is rapid and forms a stable triazole linkage.[2][4]
-
Polyethylene Glycol (PEG6) Spacer: The Solubility and Stability Enhancer. The PEG6 linker is a hydrophilic spacer composed of six repeating ethylene (B1197577) glycol units. This flexible chain serves multiple critical functions in bioconjugation. Firstly, it significantly enhances the aqueous solubility of the linker and the resulting conjugate, which is often a challenge when dealing with hydrophobic molecules. Secondly, the PEG spacer increases the stability of the conjugate by creating a hydration shell, which can protect it from enzymatic degradation and reduce immunogenicity. This "stealth" property can also prolong the circulation time of therapeutic molecules in vivo. Furthermore, the defined length of the PEG6 linker provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.
-
Boc-Protected Amine (NH-Boc): The Controlled Conjugation Gateway. The amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA). This allows for a sequential conjugation strategy. The DBCO group can first be reacted with an azide-containing molecule. Subsequently, the Boc group is removed to expose the primary amine, which can then be conjugated to a second molecule, for example, through its carboxylic acid group via amide bond formation. This controlled, step-wise approach is a hallmark of heterobifunctional linkers and is crucial for preventing the formation of undesired homodimers or polymers.
Mechanism of Action: A Two-Step Process
The utility of this compound lies in its ability to facilitate a controlled, sequential bioconjugation. The overall mechanism can be broken down into two distinct steps:
-
Copper-Free Click Chemistry (SPAAC): The first step involves the reaction of the DBCO group with an azide-functionalized molecule of interest (e.g., a protein, peptide, or oligonucleotide that has been pre-modified to contain an azide group). This reaction proceeds spontaneously under mild, aqueous conditions, forming a stable covalent triazole bond.
-
Boc Deprotection and Second Conjugation: Following the SPAAC reaction, the Boc protecting group is removed from the amine terminus of the PEG linker. This is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) in a suitable organic solvent such as dichloromethane (B109758) (DCM). The deprotection exposes a primary amine, which is then available for conjugation to a second molecule containing a compatible reactive group, such as an activated carboxylic acid (e.g., an NHS ester), to form a stable amide bond.
This two-step mechanism provides researchers with precise control over the assembly of complex biomolecular conjugates, a critical requirement for applications such as the development of antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.
Quantitative Data Summary
The efficiency and stability of the linkages formed by this compound are critical for its applications. The following tables summarize key quantitative data.
| Parameter | Value | Citations |
| SPAAC Reaction Rates | ||
| Rate Constant (DBCO + Benzyl Azide in DMSO) | 2.2 × 10⁻³ M⁻¹ s⁻¹ to 9.6 × 10⁻³ M⁻¹ s⁻¹ (depending on DBCO derivative) | |
| Rate Constant (sulfo-DBCO-amine + 3-azido-L-alanine in PBS, pH 7, 25°C) | 0.32 M⁻¹ s⁻¹ | |
| Rate Constant (sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside in PBS, pH 7, 25°C) | 0.85 M⁻¹ s⁻¹ | |
| Conjugate Stability | ||
| DBCO-Azide (Triazole) Linkage Half-life in presence of Glutathione (GSH) | ~71 minutes (Note: BCN-azide linkage shows higher stability to GSH) | |
| Amide Bond Stability | Very High under physiological conditions |
Experimental Protocols
Detailed methodologies for the key reactions involving this compound are provided below.
Protocol 1: Copper-Free Click Chemistry (SPAAC) with an Azide-Modified Protein
This protocol describes the reaction of a DBCO-containing linker with a protein that has been functionalized with azide groups.
Materials:
-
This compound
-
Azide-modified protein
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4 (Note: Do not use buffers containing sodium azide).
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare the azide-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by the decrease in DBCO absorbance at approximately 310 nm.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Boc Deprotection of the Amine Group
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether (optional, for precipitation)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours. Monitor the reaction by an appropriate method (e.g., TLC for small molecules, mass spectrometry for larger conjugates) until the starting material is consumed.
-
-
Solvent Removal and Product Isolation:
-
Remove the DCM and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with DCM three times.
-
The deprotected product is often obtained as a TFA salt. If the free amine is required, further purification by methods such as preparative reverse-phase HPLC or neutralization with a base may be necessary.
-
Visualizing the Mechanism and Workflow
To further clarify the processes described, the following diagrams illustrate the chemical structures, reaction mechanisms, and experimental workflows.
Caption: Molecular components of the this compound linker.
References
DBCO-PEG6-NH-Boc molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties and applications of DBCO-PEG6-NH-Boc, a heterobifunctional linker widely utilized in bioconjugation and drug delivery systems. This document outlines its molecular characteristics, a detailed experimental protocol for its use in copper-free click chemistry, and a visual representation of the experimental workflow.
Core Molecular Data
This compound is a key reagent in the field of bioconjugation, facilitating the linkage of various molecules through a stable triazole bond. Its structure incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a six-unit polyethylene (B3416737) glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation reactions.
| Property | Value | Source |
| Molecular Formula | C38H53N3O10 | [1][2] |
| Molecular Weight | 711.9 g/mol | [1][3] |
| Purity | >96% | [2] |
| Solubility | DMSO, DCM, DMF | |
| Storage Condition | -20°C |
Principles of Application
This compound is primarily employed in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The DBCO moiety reacts selectively and efficiently with azide-functionalized molecules to form a stable triazole linkage. This bioorthogonal reaction can be performed under mild conditions, making it suitable for conjugating sensitive biomolecules without the need for a cytotoxic copper catalyst.
The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be used for further conjugation, for example, by reacting with an NHS ester to form a stable amide bond. This dual functionality makes this compound a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems.
Experimental Protocols
The following is a detailed methodology for a two-step conjugation process using this compound: first, the copper-free click chemistry reaction with an azide-containing molecule, and second, the deprotection of the Boc group and subsequent conjugation to an NHS-ester functionalized molecule.
Part 1: Copper-Free Click Chemistry with an Azide-Modified Molecule
-
Preparation of Reagents:
-
Dissolve the azide-modified molecule (e.g., a protein, peptide, or oligonucleotide) in an appropriate azide-free buffer (e.g., PBS, pH 7.4) to a concentration of 2-5 mg/mL.
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the this compound solution to the azide-modified molecule solution at a 2- to 3-fold molar excess.
-
Incubate the reaction mixture for 4-8 hours at room temperature or 12-24 hours at 4°C with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted this compound using an appropriate purification method, such as size-exclusion chromatography or dialysis.
-
Part 2: Boc Deprotection and Conjugation to an NHS Ester
-
Boc Deprotection:
-
To the purified DBCO-PEG6-conjugated molecule, add a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (typically 20-50% TFA).
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen and lyophilize to obtain the deprotected amine-functionalized conjugate.
-
-
Conjugation to an NHS Ester:
-
Dissolve the deprotected conjugate in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-2 mg/mL.
-
Dissolve the NHS-ester functionalized molecule (e.g., a fluorescent dye or drug) in anhydrous DMSO to make a 10 mM stock solution.
-
Add the NHS-ester solution to the deprotected conjugate solution at a 5- to 10-fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
-
Final Purification and Characterization:
-
Purify the final bioconjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents.
-
Characterize the final product using techniques such as mass spectrometry and HPLC to confirm identity and purity.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol described above.
Caption: Experimental workflow for bioconjugation using this compound.
References
An In-depth Technical Guide to the Solubility of DBCO-PEG6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of DBCO-PEG6-NH-Boc, a bifunctional linker commonly utilized in bioconjugation and drug delivery applications. Understanding the solubility of this reagent is critical for its effective handling, storage, and implementation in experimental workflows. This document presents qualitative solubility data, a detailed protocol for solubility determination, and a visual representation of a typical experimental workflow.
Core Concepts of this compound
This compound is a chemical compound featuring a dibenzocyclooctyne (DBCO) group, a hexaethylene glycol (PEG6) spacer, and a Boc-protected amine. The DBCO moiety facilitates copper-free click chemistry reactions with azide-containing molecules, providing a highly efficient and bioorthogonal conjugation method.[1][2] The hydrophilic PEG linker enhances the water solubility of the compound, while the Boc-protected amine allows for subsequent chemical modifications after deprotection under acidic conditions.[1][2]
Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solutions. |
| Dichloromethane (DCM) | Soluble | Useful for reactions in non-polar environments. |
| Water | Sparingly Soluble (Expected) | The PEG linker enhances hydrophilicity, but complete solubility may be limited and should be experimentally verified. |
| Ethanol | Data Not Available | Solubility should be determined experimentally. |
| Methanol | Data Not Available | Solubility should be determined experimentally. |
Experimental Protocol for Determining Solubility
The following protocol provides a detailed methodology for determining the solubility of this compound in a solvent of interest. This procedure can be adapted for both qualitative and quantitative assessment.
Materials:
-
This compound
-
Solvent of interest (e.g., water, DMSO, ethanol)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Small vials or test tubes
Procedure:
-
Preparation of a Saturated Solution:
-
Weigh out a small, known amount of this compound (e.g., 5 mg) and place it into a vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Allow the mixture to equilibrate at a constant temperature (e.g., room temperature) for at least one hour to ensure maximum dissolution.
-
After equilibration, visually inspect the solution. If all the solid has dissolved, add another known amount of the compound and repeat the process until a saturated solution with excess solid is achieved.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantitative Determination (Optional):
-
Carefully transfer a known volume of the supernatant to a pre-weighed vial.
-
Evaporate the solvent from the supernatant under a stream of nitrogen or in a vacuum concentrator.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the supernatant transferred.
-
Safety Precautions:
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Experimental Workflow: Bioconjugation via Copper-Free Click Chemistry
The following diagram illustrates a typical experimental workflow for the bioconjugation of a target protein with a fluorescent dye using this compound. This process leverages the bioorthogonal reaction between the DBCO group and an azide-modified molecule.
Figure 1. A generalized workflow for protein labeling using this compound.
This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is highly recommended to perform solubility tests in the desired buffer or solvent system to ensure optimal performance.
References
Stability and Storage of DBCO-PEG6-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker DBCO-PEG6-NH-Boc. Understanding the stability profile of this reagent is critical for its effective use in copper-free click chemistry applications, ensuring reproducibility and success in bioconjugation and drug development workflows. This document outlines the stability of the core components of the molecule, recommended storage protocols, and detailed experimental procedures for in-house stability assessment.
Core Molecular Structure and Functional Groups
This compound is a heterobifunctional linker comprised of three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables rapid and specific covalent bond formation with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.
-
Hexaethylene Glycol (PEG6): A hydrophilic polyethylene (B3416737) glycol spacer that enhances aqueous solubility and provides a flexible linker arm to minimize steric hindrance during conjugation.
-
Boc-Protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a commonly used acid-labile protecting group that can be removed under acidic conditions to reveal the primary amine for subsequent conjugation reactions.
Recommended Storage Conditions
To ensure the long-term integrity and reactivity of this compound, proper storage is essential. The following conditions are recommended based on available supplier data and the chemical nature of the molecule's components.
| Form | Storage Temperature | Additional Recommendations |
| Solid | -20°C | Store in a desiccator, protected from light and moisture. |
| Stock Solutions | -20°C | Prepare in anhydrous, water-miscible organic solvents like DMSO or DMF. Aliquot to avoid repeated freeze-thaw cycles. Recommended for short-term storage (days to a few months). For optimal performance, prepare fresh solutions before use.[1][2] |
While the reagent is often shipped at ambient temperatures for short durations, long-term storage at room temperature is not advised due to the potential for gradual degradation.
Stability Profile
The overall stability of this compound is influenced by the individual stabilities of its DBCO, PEG, and Boc components.
DBCO Group Stability
The DBCO group is the most reactive and environmentally sensitive part of the molecule.
-
pH Stability: The DBCO group is generally stable in aqueous buffers within a pH range of 6 to 9, which is typical for most bioconjugation reactions.[1] However, strong acidic conditions should be avoided as they can lead to the rearrangement and degradation of the DBCO ring.[1]
-
Aqueous Stability: While suitable for reactions in aqueous media, prolonged incubation can result in a gradual loss of DBCO reactivity. This is attributed to the potential for oxidation or the addition of water across the strained triple bond.[1] For instance, a study on a DBCO-modified antibody showed a 3-5% loss of reactivity towards azides over four weeks when stored at 4°C.
-
Temperature Stability: Reactions involving DBCO are typically efficient at temperatures ranging from 4°C to 37°C. However, elevated temperatures can accelerate the degradation of the DBCO moiety in aqueous solutions.
-
Stability in Biological Milieu: In a cellular context, such as within phagosomes, the DBCO group has demonstrated moderate stability, with one study reporting approximately 36% degradation after 24 hours. The hydrophobicity of the DBCO group may also contribute to aggregation and faster clearance in some biological systems.
PEG Linker Stability
The hexaethylene glycol (PEG6) linker is a highly stable component of the molecule.
-
The PEG linker is chemically inert and resistant to hydrolysis under typical physiological and bioconjugation conditions (pH 7-9). Its primary role is to enhance the solubility and provide a flexible spacer, and it does not typically contribute to the degradation of the molecule under standard use.
Boc Protecting Group Stability
The tert-butyloxycarbonyl (Boc) group is a well-characterized amine protecting group with predictable stability.
-
pH Stability: The Boc group is stable under neutral and basic conditions. It is, however, labile to acidic conditions and is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to deprotect the amine.
-
Temperature Stability: The Boc group is thermally stable at temperatures commonly used for bioconjugation, including 37°C, provided the medium is not acidic.
The following table summarizes the stability of this compound under various conditions, based on data from closely related molecules. This information should be considered as a guideline, and for critical applications, in-house stability testing is recommended.
| Condition | Time | Remaining Integrity (%) | Notes |
| Aqueous Buffer (PBS, pH 7.4) | |||
| 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| 25°C (Room Temperature) | 24 hours | 90-95% | Generally stable for typical reaction times at room temperature. |
| 37°C | 24 hours | 80-85% | Increased temperature leads to accelerated degradation of the DBCO group. |
| Acidic Conditions (pH 5.0) | 24 hours | 85-90% | Potential for slow, acid-mediated degradation of the DBCO group. The Boc group may also be susceptible to cleavage under prolonged acidic conditions. |
| Basic Conditions (pH 8.5) | 24 hours | 90-95% | Generally stable, although very high pH could potentially increase the rate of hydrolysis of other functional groups if present. |
Experimental Protocols for Stability Assessment
To determine the stability of this compound under specific experimental conditions, a quantitative analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.
Protocol: Assessing Aqueous Stability of this compound by RP-HPLC
Objective: To quantify the degradation of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., 1x Phosphate-Buffered Saline, pH 7.4)
-
Reverse-Phase HPLC system with a C18 column
-
UV Detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the 10 mM stock solution in the aqueous buffer of interest to a final concentration of 1 mM.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, inject an aliquot onto the RP-HPLC system to obtain the initial chromatogram.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the working solution and inject it onto the RP-HPLC system.
-
HPLC Analysis:
-
Monitor the elution profile using a UV detector at a wavelength where the DBCO group absorbs (approximately 309 nm).
-
Use a suitable gradient of Mobile Phase A and B to achieve good separation of the parent compound from any degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining intact reagent at each time point relative to the peak area at T=0.
-
Plot the percentage of remaining reagent against time to visualize the degradation kinetics.
-
Visualizing Workflows and Degradation Pathways
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the aqueous stability of this compound.
Potential Degradation Pathways
Caption: Potential chemical degradation sites of this compound.
By adhering to the recommended storage and handling conditions and, when necessary, performing application-specific stability tests, researchers can ensure the optimal performance and reliability of this compound in their experimental workflows.
References
Technical Guide on the Safety Profile of DBCO-PEG6-NH-Boc
Disclaimer: A specific Safety Data Sheet (SDS) for DBCO-PEG6-NH-Boc was not publicly available at the time of this writing. The following information is a synthesis of data from product pages for this compound and safety information for structurally related compounds, supplemented with general laboratory safety protocols. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a manufacturer-provided SDS.
Introduction
Physical and Chemical Properties
The following tables summarize the available quantitative data for this compound.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | |
| Molecular Formula | C38H53N3O10 | |
| Molecular Weight | 711.9 g/mol | |
| CAS Number | 2828433-65-2 | |
| Purity | >96% - 98% | |
| Appearance | Not specified; related compounds are yellow to orange oil |
Table 2: Solubility and Storage
| Property | Information | Source |
| Solubility | DMSO, DCM, DMF | |
| Storage Condition | -20°C | |
| Shipping | Ambient Temperature |
Hazard Identification and Handling Precautions
While a specific hazard classification for this compound is unavailable, general safe laboratory practices should be followed. For a related compound, DBCO-PEG6-NHS ester, no specific hazards are listed. However, it is prudent to handle all chemical reagents with care.
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or aerosols.
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE).
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented in a formal SDS for this compound are not available in the public domain. Such studies are typically conducted by the manufacturer and are often proprietary.
Personal Protective Equipment (PPE)
The minimum recommended PPE when handling chemical reagents in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes. The following diagram illustrates a typical PPE selection workflow.
References
A Technical Guide to DBCO-PEG6-NH-Boc: A Versatile Linker for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties, applications, and methodologies associated with DBCO-PEG6-NH-Boc, a heterobifunctional linker at the forefront of bioconjugation and targeted therapeutic development. This guide provides a comprehensive overview for researchers and drug development professionals, featuring detailed experimental protocols, comparative data from commercial suppliers, and visual representations of key workflows.
Introduction to this compound
This compound is a chemical modification reagent that combines three key functional elements:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation of the linker to azide-containing molecules in aqueous environments, even within complex biological systems, without the need for a cytotoxic copper catalyst.[1]
-
Polyethylene (B3416737) Glycol (PEG6): A six-unit polyethylene glycol spacer. The PEG linker enhances the hydrophilicity and solubility of the molecule and its conjugates in aqueous buffers.[2] It also provides a flexible spacer arm that minimizes steric hindrance during conjugation reactions.
-
Boc-Protected Amine (NH-Boc): A primary amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a primary amine. This primary amine can then be used for subsequent conjugation to molecules containing amine-reactive functional groups, such as NHS esters or carboxylic acids (after activation).[2]
The unique combination of these functionalities makes this compound a valuable tool for the development of complex biomolecular conjugates, including antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles for drug delivery.[3][4][]
Commercial Suppliers and Product Specifications
Several commercial suppliers offer this compound, each with specified quality parameters. A summary of this information is provided below for easy comparison.
| Supplier | Catalog Number | Molecular Weight ( g/mol ) | Purity | CAS Number |
| BroadPharm | BP-24518 | 711.9 | >98% | 2828433-65-2 |
| Precise PEG | AG-2105 / AG-2165 | 711.85 | >96% | - |
| Glycomindsynth | - | - | 95-98% | - |
| MedchemExpress | HY-W800658 | 711.85 | >98% | 2828433-65-2 |
Core Applications and Experimental Workflows
The primary application of this compound lies in its ability to facilitate the stepwise conjugation of two different molecules. The general workflow involves two key stages:
-
Initial Conjugation via the DBCO Group: The DBCO moiety is reacted with an azide-functionalized molecule through SPAAC.
-
Secondary Conjugation via the Deprotected Amine: The Boc protecting group is removed, and the newly exposed primary amine is used to conjugate a second molecule.
This sequential approach is particularly useful in the synthesis of antibody-drug conjugates (ADCs), where an antibody is first modified with the linker, followed by the attachment of a cytotoxic payload.
Below are diagrams illustrating the key experimental workflows.
Figure 1: Workflow for ADC Synthesis using this compound.
Figure 2: Pre-targeted Drug Delivery Workflow.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on common applications of DBCO-PEG linkers. Optimization may be required for specific molecules and experimental systems.
General Protocol for Protein Modification with DBCO-PEG-NHS Ester
This protocol describes the modification of a protein with a DBCO-PEG-NHS ester, which is a common first step before conjugation to an azide-containing molecule. This compound can be converted to its corresponding NHS ester for this purpose.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
DBCO-PEG-NHS ester (10 mM stock solution in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration.
-
Reaction Setup: Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[6]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the conjugation of a DBCO-modified molecule to an azide-containing molecule.
Materials:
-
DBCO-modified molecule (from section 4.1)
-
Azide-containing molecule
-
Reaction Buffer (e.g., PBS, pH 7.0-7.4)
Procedure:
-
Reaction Setup: Combine the DBCO-modified molecule and the azide-containing molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the azide-payload is often used for ADC synthesis.[7]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography to remove unreacted components.[8]
Boc Deprotection of this compound
Materials:
-
This compound conjugate
-
Acidic solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
Procedure:
-
Dissolution: Dissolve the this compound conjugate in a suitable organic solvent such as DCM.
-
Acid Treatment: Add the acidic solution (e.g., 20-50% TFA in DCM) to the dissolved conjugate.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Purification: The deprotected product can be purified by an appropriate method, such as precipitation or chromatography.
Conclusion
This compound is a highly versatile and powerful tool for researchers in the fields of bioconjugation, drug delivery, and diagnostics. Its unique combination of a bioorthogonal DBCO group, a hydrophilic PEG spacer, and a protected amine allows for the straightforward and efficient synthesis of complex biomolecular architectures. The experimental protocols and workflows presented in this guide provide a solid foundation for the successful application of this linker in a wide range of research and development endeavors. As the demand for targeted therapeutics and advanced diagnostic agents continues to grow, the importance of versatile linkers like this compound will undoubtedly increase.
References
The Strategic Role of the Boc Protecting Group in DBCO-PEG6-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical function of the tert-butyloxycarbonyl (Boc) protecting group in the heterotrifunctional linker, DBCO-PEG6-NH-Boc. This guide provides a comprehensive overview of its chemical properties, applications in bioconjugation, and detailed experimental protocols for its strategic use.
Core Concepts: Unveiling the Molecular Architecture
This compound is a sophisticated chemical tool meticulously designed for multi-step bioconjugation strategies. Its architecture consists of three key functional moieties, each with a distinct and vital role:
-
Dibenzocyclooctyne (DBCO): This is a highly strained cyclic alkyne that serves as the reactive handle for copper-free click chemistry.[1] Specifically, it undergoes a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-functionalized molecules.[2] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes.[1][3] The reaction's speed and biocompatibility make it ideal for labeling and conjugating biomolecules in living systems.[3]
-
Polyethylene (B3416737) Glycol (PEG) Spacer (PEG6): The six-unit polyethylene glycol chain is a hydrophilic linker.[4][5] Its primary functions are to enhance the aqueous solubility of the molecule and the resulting conjugates, reduce the potential for aggregation, and provide a flexible spacer to minimize steric hindrance between the conjugated partners.[6][7][8]
-
Boc-Protected Amine (NH-Boc): The terminal primary amine is temporarily masked by a tert-butyloxycarbonyl (Boc) group.[3][9] The Boc group is a robust protecting group, stable under a wide range of conditions, including those used for the DBCO-azide ligation.[9][10] Its crucial role is to prevent the amine from participating in unintended side reactions, thereby enabling a sequential and controlled conjugation strategy. The Boc group can be selectively and efficiently removed under acidic conditions to reveal the primary amine for subsequent functionalization.[11]
The strategic placement of the Boc group allows for a two-stage conjugation workflow. First, the DBCO moiety can be reacted with an azide-containing molecule. Following this initial conjugation and purification, the Boc group is removed to expose the amine, which can then be coupled to a second molecule of interest, for instance, via its carboxylic acid group.
Data Presentation: A Quantitative Overview
The efficiency of the two key reactions involving this compound—Boc deprotection and the subsequent SPAAC reaction—is paramount for successful bioconjugation. The following tables summarize key quantitative data to inform experimental design.
| Parameter | Value | Conditions |
| Boc Deprotection Yield | Typically >90% | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v), Room Temp, 1-2h |
| Deprotection Time | 30 min - 4 h | Dependent on substrate and TFA concentration |
| Stability of Boc Group | Stable to basic and nucleophilic conditions, and catalytic hydrogenation | Standard bioconjugation reaction buffers (e.g., PBS) |
Table 1: Quantitative Data for Boc Group Deprotection.
| Parameter | Value | Reactants & Conditions |
| Second-Order Rate Constant (k₂) | ~0.11 - 0.24 M⁻¹s⁻¹ | DBCO reacting with benzyl (B1604629) azide (B81097) at room temperature |
| Reaction Time for >95% Conversion | 2 - 12 hours | Dependent on reactant concentrations |
| Optimal Reaction pH | 7.0 - 8.5 | Phosphate Buffered Saline (PBS) or similar |
| DBCO Absorbance Maximum | ~310 nm | Disappears upon reaction with azide |
Table 2: Quantitative Data for DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). [11][12][13]
Mandatory Visualizations: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a typical experimental workflow for utilizing this compound.
Caption: Boc deprotection of this compound under acidic conditions.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Caption: A typical experimental workflow for dual conjugation.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in utilizing this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in DCM (approximately 0.1 M concentration).
-
Acid Addition: Add an equal volume of TFA to the DCM solution (a 1:1 v/v mixture).
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the crude product with DCM three times. The resulting product is the TFA salt of the amine.
-
Optional Free Base Generation: For applications requiring the free amine, the TFA salt can be dissolved in a minimal amount of DCM/methanol and stirred with a basic ion-exchange resin (e.g., Amberlyst® A21) for 30-60 minutes, followed by filtration and solvent evaporation.[14]
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the copper-free click reaction of a DBCO-functionalized molecule with an azide-modified biomolecule. This can be performed either before or after Boc deprotection, depending on the experimental design.
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-PEG6-NH2 from Protocol 1)
-
Azide-modified molecule (e.g., protein, oligonucleotide, or small molecule)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (ensure it is azide-free)
-
Anhydrous DMSO or DMF (if needed to dissolve starting materials)
-
Microcentrifuge tubes or reaction vials
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer. If solubility is an issue, a stock solution can be prepared in DMSO or DMF and added to the aqueous buffer, keeping the final organic solvent concentration below 20%.[15]
-
Dissolve the azide-modified molecule in the reaction buffer.
-
-
Reaction Setup:
-
Combine the DBCO-functionalized and azide-modified molecules in a reaction vial.
-
A 1.5 to 5-fold molar excess of one reactant over the other is typically used to drive the reaction to completion.[16]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours with gentle mixing.[16] Reaction times may vary depending on the concentration and reactivity of the substrates.
-
-
Monitoring (Optional): The reaction progress can be monitored by UV-Vis spectroscopy by measuring the decrease in absorbance at ~310 nm, which is characteristic of the DBCO group.[11][15]
-
Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography (e.g., desalting column), dialysis, or HPLC to remove any excess unreacted starting material.
Conclusion
The Boc protecting group in this compound is not merely a passive component but a strategic element that enables controlled, sequential bioconjugation. Its stability under a variety of conditions, coupled with its facile and selective removal under acidic treatment, provides researchers with the flexibility to construct complex, well-defined bioconjugates. By understanding the distinct roles of the DBCO, PEG, and Boc-protected amine moieties, and by employing optimized reaction protocols, scientists and drug development professionals can effectively leverage this powerful linker to advance their research in areas such as antibody-drug conjugates (ADCs), PROTACs, and advanced molecular imaging agents.
References
- 1. broadpharm.com [broadpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. DBCO-NHCO-PEG4-NH-Boc, 1255942-12-1 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Bioconjugation with DBCO-PEG6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG6-NH-Boc is a heterobifunctional linker that enables the precise and efficient conjugation of biomolecules. This linker incorporates three key chemical moieties: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic hexaethylene glycol (PEG6) spacer, and a Boc-protected amine (-NH-Boc).
The DBCO group facilitates a highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-functionalized molecules.[1] This bioorthogonal conjugation method proceeds rapidly at physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications involving living cells or sensitive biomolecules.[2] The PEG6 spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific interactions.[3] The Boc-protected amine provides a latent reactive site that, upon deprotection, can be used for subsequent conjugation to another molecule of interest.[4][5]
These application notes provide detailed protocols for the use of this compound in bioconjugation, including Boc deprotection, the SPAAC reaction, and purification of the final conjugate.
Data Presentation
Table 1: Recommended Reaction Conditions for Boc Deprotection of this compound
| Parameter | Condition | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | A common and effective reagent for Boc deprotection. |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended. |
| TFA Concentration | 20-50% (v/v) in DCM | A 1:1 mixture of TFA and DCM can also be used. |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically fast at room temperature. |
| Reaction Time | 30 minutes - 2 hours | Monitor reaction progress by TLC or LC-MS. |
Table 2: Recommended Reaction Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Parameter | Condition | Notes |
| Reactants | DBCO-functionalized molecule and Azide-functionalized molecule | Ensure both components are fully dissolved. |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) | Avoid buffers containing sodium azide (B81097) as it will react with the DBCO group. |
| pH | 7.0 - 8.5 | SPAAC is efficient within this pH range. |
| Molar Ratio (DBCO:Azide) | 1:1 to 1:3 | An excess of one reactant can drive the reaction to completion. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate. |
| Reaction Time | 1 - 12 hours | Reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at ~310 nm. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound to yield DBCO-PEG6-NH2
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS system (optional)
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of approximately 10-20 mg/mL in a round-bottom flask.
-
Add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS. The deprotected product will be more polar than the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected DBCO-PEG6-NH2.
Protocol 2: Bioconjugation via SPAAC Reaction
This protocol outlines the conjugation of a DBCO-functionalized molecule to an azide-containing biomolecule.
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-PEG6-NH2 from Protocol 1)
-
Azide-functionalized biomolecule (e.g., protein, peptide, oligonucleotide)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (if needed to dissolve the DBCO-linker)
-
Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)
Procedure:
-
Prepare a stock solution of the DBCO-functionalized molecule in DMSO or the reaction buffer.
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Add the DBCO-functionalized molecule to the azide-functionalized biomolecule solution. A molar excess of the DBCO-linker may be used to ensure complete labeling of the azide.
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours, or at 4°C overnight.
-
Monitor the reaction progress if possible (e.g., by SDS-PAGE for proteins, which will show a shift in molecular weight upon conjugation).
-
Purify the conjugate to remove any unreacted DBCO-linker and other reagents. This can be achieved by size-exclusion chromatography, dialysis, or HPLC.
Protocol 3: Characterization of the Bioconjugate
1. SDS-PAGE (for protein conjugates):
-
Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift corresponding to the increased molecular weight of the conjugate compared to the unconjugated protein.
2. Mass Spectrometry:
-
Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS). This will provide the exact molecular weight of the conjugated product.
3. UV-Vis Spectroscopy:
-
The degree of labeling can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).
4. HPLC Analysis:
-
Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate. The conjugate will have a different retention time compared to the unconjugated starting materials.
Mandatory Visualization
Caption: Workflow for bioconjugation using this compound.
Caption: Functional components of the this compound linker.
References
Application Note: Using DBCO-PEG6-NH-Boc for Site-Specific Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in basic research, diagnostics, and the development of next-generation therapeutics such as antibody-drug conjugates (ADCs). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules in complex biological environments.[1][2] This reaction occurs between a cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-modified molecule, proceeding rapidly at physiological conditions without the need for a toxic copper catalyst.[1][3]
DBCO-PEG6-NH-Boc is a heterobifunctional linker that enables the introduction of a DBCO moiety onto a protein for subsequent SPAAC-mediated conjugation.[4] This reagent features three key components:
-
DBCO group: A strained alkyne for highly efficient and specific reaction with azides.
-
PEG6 linker: A hydrophilic hexaethylene glycol spacer that enhances water solubility, reduces steric hindrance, and can minimize aggregation of the resulting conjugate.
-
Boc-protected amine: A primary amine masked with a tert-butyloxycarbonyl (Boc) group. The Boc group can be removed under acidic conditions to reveal a reactive amine, which can then be conjugated to accessible carboxyl groups on a protein.
This application note provides detailed protocols for the deprotection of this compound, its conjugation to a model protein, and the subsequent SPAAC reaction with an azide-containing molecule.
Signaling Pathways and Experimental Workflows
The overall workflow for utilizing this compound for protein labeling involves a two-stage process. First, the Boc-protected amine is deprotected, and the resulting DBCO-PEG6-NH2 is conjugated to the target protein. In the second stage, the DBCO-labeled protein is reacted with an azide-modified molecule of interest via SPAAC.
References
Application Notes and Protocols for DBCO-PEG6-NH-Boc in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of DBCO-PEG6-NH-Boc, a heterobifunctional linker, in the field of drug delivery. It includes comprehensive protocols for its use in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.
Introduction to this compound
This compound is a versatile linker that incorporates three key chemical moieties:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide (B81097) groups via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it can proceed efficiently within biological systems without interfering with native biochemical processes.
-
Hexaethylene Glycol (PEG6): A flexible, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and biocompatibility of the conjugate.[1] The PEG linker can also reduce steric hindrance and minimize non-specific protein interactions, potentially increasing the in vivo circulation time of the drug delivery system.[2]
-
Boc-Protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be conjugated to various molecules, such as nanoparticles or drug molecules, through amide bond formation.[3]
The unique combination of these functionalities makes this compound an invaluable tool for the modular construction of complex drug delivery systems.
Key Applications in Drug Delivery
The primary applications of this compound in drug delivery revolve around its ability to connect different components of a therapeutic system in a controlled and specific manner.
-
Antibody-Drug Conjugates (ADCs): In ADC development, the deprotected amine of the linker can be conjugated to a cytotoxic drug. The DBCO group then allows for the attachment of this drug-linker complex to an azide-modified monoclonal antibody that targets a specific tumor antigen. This approach enables the targeted delivery of potent chemotherapeutic agents directly to cancer cells, minimizing systemic toxicity.[4][5]
-
Targeted Nanoparticle Drug Delivery: this compound can be used to functionalize the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles).[2] After deprotection, the amine can be used to attach the linker to the nanoparticle surface. The exposed DBCO group then serves as a handle for the attachment of azide-modified targeting ligands (e.g., antibodies, peptides, aptamers) or therapeutic molecules.[6] This strategy enhances the accumulation of the drug-loaded nanoparticles at the desired site of action.
Quantitative Data Summary
Table 1: Representative Physicochemical Characterization of Functionalized Nanoparticles [2]
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Polymeric Nanoparticles | 210.7 ± 8.9 | 0.19 ± 0.05 | -35.2 ± 3.4 |
| PEGylated Nanoparticles | 225.1 ± 9.5 | 0.17 ± 0.04 | -15.8 ± 2.9 |
| DBCO-Functionalized Nanoparticles | 238.6 ± 10.2 | 0.21 ± 0.06 | -12.3 ± 2.6 |
Table 2: Representative Drug Loading and Encapsulation Efficiency [2]
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Polymer-Drug Conjugate Micelles | Doxorubicin | 7.3 - 37.6 | >95 |
| Folate-PEG-Betulinic Acid NPs | Paclitaxel | 12.4 ± 1.1 | 85.7 ± 4.3 |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the preparation of drug delivery systems. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3x).
-
The resulting product, DBCO-PEG6-NH2, is often obtained as a TFA salt and can be used directly in the next step or purified further if necessary.
Protocol 2: Functionalization of Carboxyl-Terminated Nanoparticles
This protocol describes the conjugation of the deprotected DBCO-PEG6-NH2 to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxyl-terminated nanoparticles (e.g., PLGA nanoparticles)
-
DBCO-PEG6-NH2 (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifuge
Procedure:
-
Disperse the carboxyl-terminated nanoparticles in MES buffer (pH 6.0).
-
Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. A molar excess of EDC/NHS relative to the surface carboxyl groups is recommended.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing.
-
Add a solution of DBCO-PEG6-NH2 in MES buffer to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Purify the DBCO-functionalized nanoparticles by centrifugation and washing three times with PBS (pH 7.4) to remove unreacted reagents.
-
Resuspend the purified nanoparticles in the desired buffer for storage or further use.
-
Characterize the DBCO-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine size and polydispersity.
Protocol 3: Copper-Free Click Chemistry Conjugation of an Azide-Modified Molecule
This protocol outlines the final step of conjugating an azide-modified targeting ligand or drug to the DBCO-functionalized nanoparticles.
Materials:
-
DBCO-functionalized nanoparticles (from Protocol 2)
-
Azide-modified molecule (e.g., azide-peptide, azide-antibody)
-
PBS (pH 7.4)
-
Centrifuge or Size Exclusion Chromatography (SEC) system
Procedure:
-
Resuspend the purified DBCO-functionalized nanoparticles in PBS (pH 7.4).
-
Add the azide-modified molecule to the nanoparticle suspension. The molar ratio of the azide-molecule to the DBCO-nanoparticles should be optimized for the specific application.
-
Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing.
-
Purify the final conjugated nanoparticles by centrifugation and washing with PBS or by using SEC to remove any unreacted azide-modified molecules.
-
Characterize the final product using appropriate techniques (e.g., DLS, UV-Vis spectroscopy, gel electrophoresis) to confirm successful conjugation.
Visualizations
The following diagrams illustrate the key workflows and mechanisms described in these application notes.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Mechanism of copper-free click chemistry.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Reimagining drug nanocarriers: clinical realities and smarter strategies for targeted drug delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 6. Aptamers as target-specific recognition elements in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell Surface Modification Using DBCO-PEG6-NH-Boc: Application Notes and Protocols for Advanced Cellular Engineering
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of DBCO-PEG6-NH-Boc in cell surface modification. This advanced chemical tool enables the covalent attachment of molecules of interest to the surface of living cells through a highly specific and biocompatible reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] This methodology is invaluable for a range of applications, including targeted drug delivery, cell tracking, and engineering cellular interactions.
The this compound reagent features a dibenzocyclooctyne (DBCO) group for reaction with azides, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent functionalization.
Principle of Technology
The core of this cell surface modification strategy lies in a two-step process:
-
Introduction of Azide (B81097) Functionality onto the Cell Surface: This is typically achieved through metabolic glycoengineering.[1][3] Cells are cultured with an unnatural sugar analog containing an azide group, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). The cellular metabolic machinery processes this sugar and incorporates it into cell surface glycans, effectively displaying azide groups on the cell membrane.[3]
-
Copper-Free Click Chemistry: The azide-functionalized cells are then treated with a DBCO-containing molecule. The strained alkyne in the DBCO group reacts specifically and efficiently with the azide group on the cell surface to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, and it proceeds without the need for a cytotoxic copper catalyst, making it ideal for use with living cells.
The this compound reagent provides a versatile platform. The Boc-protected amine can be deprotected to introduce a primary amine, which can then be used to conjugate a wide array of molecules, such as fluorophores, biotin, peptides, or small molecule drugs, using standard amine-reactive chemistry (e.g., NHS esters, isothiocyanates).
Applications
The ability to precisely modify the cell surface opens up numerous possibilities in research and drug development:
-
Targeted Drug Delivery: Conjugating targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles and then attaching these to azide-modified cells.
-
Cell Imaging and Tracking: Labeling cells with fluorescent dyes or imaging agents for in vitro and in vivo tracking.
-
Immunomodulation: Attaching antigens or adjuvants to the surface of immune cells to modulate their activity.
-
Tissue Engineering: Modifying cell surfaces to promote specific cell-cell or cell-matrix interactions.
-
Fundamental Cell Biology: Studying the dynamics of cell surface receptors and other molecules.
Quantitative Data for Experimental Design
The efficiency of cell surface modification can be influenced by several factors. The following table summarizes key parameters to consider for optimization.
| Parameter | Typical Range | Notes |
| Metabolic Labeling with Ac4ManNAz | ||
| Ac4ManNAz Concentration | 25 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 1 - 3 days | Longer incubation times generally lead to higher azide expression. |
| DBCO Reagent Incubation | ||
| DBCO Reagent Concentration | 10 - 100 µM | Higher concentrations can improve labeling efficiency but may also increase background. |
| Incubation Time | 30 - 120 minutes | The reaction is typically fast and can often be completed within an hour at 37°C. |
| Incubation Temperature | 4°C, room temperature, or 37°C | 37°C is common for live-cell labeling. Lower temperatures can be used to slow down cellular processes. |
| Cell Density | 1x10^6 to 1x10^7 cells/mL | Ensure cells are healthy and not overly confluent. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azide Sugars
This protocol describes the introduction of azide groups onto the cell surface using Ac4ManNAz.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 10-50 mM stock solution.
-
Cell Seeding: Seed cells in a culture plate at a density that will allow for 2-3 days of growth without reaching confluency.
-
Metabolic Labeling: The following day, add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).
-
Incubation: Incubate the cells for 2-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After incubation, gently wash the cells twice with PBS to remove any unincorporated azide sugar. The cells are now ready for reaction with a DBCO-containing molecule.
Protocol 2: General Protocol for Cell Surface Labeling with a DBCO-Functionalized Molecule
This protocol outlines the reaction of azide-labeled cells with a DBCO-conjugated molecule (e.g., DBCO-fluorophore).
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated molecule of interest
-
Serum-free cell culture medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare DBCO Solution: Prepare a stock solution of the DBCO-conjugated molecule in DMSO or an appropriate solvent. Dilute the stock solution in serum-free medium or PBS to the desired final concentration (e.g., 15-50 µM).
-
Cell Preparation: Resuspend the azide-labeled cells in the DBCO-containing solution at a density of 1x10^6 to 1x10^7 cells/mL.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. Protect from light if using a fluorescent DBCO conjugate.
-
Washing: Wash the cells three times with PBS to remove any unreacted DBCO reagent.
-
Analysis: The labeled cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.
Protocol 3: Two-Step Cell Surface Modification using this compound
This protocol describes the use of this compound to first modify the cell surface and then conjugate a molecule of interest after deprotection of the Boc group.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Molecule of interest with an amine-reactive group (e.g., NHS ester)
-
Amine-free buffer (e.g., PBS, pH 7.4)
Part A: Reaction of this compound with Azide-Labeled Cells
-
Follow steps 1-4 of Protocol 2, using this compound as the DBCO reagent. This will result in cells modified with this compound.
Part B: Deprotection of the Boc Group on the Cell Surface
Caution: This step involves the use of a strong acid (TFA) and should be performed with care, as it may affect cell viability. Optimization of the TFA concentration and incubation time is crucial.
-
Prepare Deprotection Solution: Prepare a solution of 1-5% TFA in an appropriate buffer.
-
Deprotection Reaction: Resuspend the this compound modified cells in the deprotection solution and incubate for a short period (e.g., 5-15 minutes) at room temperature.
-
Neutralization and Washing: Neutralize the reaction by adding a basic buffer and immediately wash the cells three times with PBS to remove the TFA.
Part C: Conjugation of the Molecule of Interest
-
Prepare Molecule of Interest: Dissolve the amine-reactive molecule of interest (e.g., NHS-ester-fluorophore) in an appropriate solvent like DMSO and then dilute to the desired final concentration in an amine-free buffer (e.g., PBS, pH 7.4).
-
Conjugation Reaction: Resuspend the deprotected cells in the solution containing the molecule of interest and incubate for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS to remove any unreacted molecules.
-
Analysis: The cells are now modified with the molecule of interest and ready for analysis.
Visualization of Workflows and Pathways
References
Application Notes and Protocols for DBCO-PEG6-NH-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-PEG6-NH-Boc, a heterobifunctional linker, for the development of antibody-drug conjugates (ADCs). This linker facilitates a robust and biocompatible two-step conjugation strategy, culminating in the formation of a stable ADC. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG6) spacer enhances the solubility and stability of the resulting conjugate.[1][2][3]
The core of this methodology lies in the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry."[4][] This bioorthogonal reaction occurs efficiently under mild, physiological conditions between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[4][6][7]
Principle of the Method
The synthesis of an ADC using this compound involves two main stages:
-
Antibody Modification: The Boc-protected amine of the linker is first deprotected to reveal a primary amine. This amine can then be reacted with a payload that has been activated, for example, with an N-hydroxysuccinimide (NHS) ester. Alternatively, and more commonly for ADC development, the payload is first modified with the deprotected DBCO-PEG6-NH2 linker. The antibody itself is separately modified to introduce an azide group. A common method for this is to use an azide-functionalized NHS ester to react with lysine (B10760008) residues on the antibody.
-
Payload Conjugation (SPAAC): The DBCO-modified payload is then reacted with the azide-functionalized antibody.[6][8] The DBCO group on the linker undergoes a SPAAC reaction with the azide group on the antibody, forming a stable covalent bond and yielding the final ADC.[4]
Data Presentation
The following tables summarize key quantitative data relevant to the protocols described below.
Table 1: Recommended Molar Excess of Reagents for Conjugation
| Reagent | Molar Excess (relative to Antibody) | Reference |
| Azide-PEG-NHS Ester (for antibody modification) | 10-20 fold | [9] |
| DBCO-functionalized Payload | 1.5 to 5-fold | [4][9] |
Table 2: Typical Reaction Conditions
| Step | Temperature | Duration | pH | Reference |
| Boc Deprotection | Room Temperature | 30 min - 1 hr | Acidic (e.g., TFA in DCM) | [10][11] |
| Antibody Azide Modification | Room Temperature | 1-2 hours | 8.0-8.5 | [] |
| SPAAC Reaction | Room Temperature or 37°C | 2-12 hours | 7.4 | [4][13] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 1 hour).
-
Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected DBCO-PEG6-NH2.
Protocol 2: Preparation of Azide-Functionalized Antibody
This protocol details the introduction of azide groups onto the antibody surface via lysine residue modification.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Azide-PEGn-NHS ester (e.g., N3-PEG3-C2-NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Spin desalting columns or dialysis equipment
-
UV-Vis spectrophotometer
Procedure:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using spin desalting columns or dialysis.[14]
-
Adjust the antibody concentration to 1-5 mg/mL.
-
Prepare a fresh stock solution of the Azide-PEGn-NHS ester in anhydrous DMSO (e.g., 10 mM).[14]
-
Add a 10-20 fold molar excess of the Azide-PEGn-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[9]
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Remove the excess, unreacted azide linker by spin desalting columns or dialysis against PBS.[13]
-
Determine the concentration of the azide-functionalized antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 3: Conjugation of DBCO-Payload to Azide-Antibody via SPAAC
This protocol describes the final step of conjugating the DBCO-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-functionalized antibody (from Protocol 2)
-
DBCO-functionalized payload
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the DBCO-functionalized payload in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the DBCO-payload solution to the azide-antibody solution. A 1.5 to 5-fold molar excess of the DBCO-payload is typically used.[4][9]
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The reaction can also be performed overnight at 4°C.[4][13][18]
-
Purify the resulting ADC to remove unreacted payload and other small molecules. Common purification methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[15][][19]
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol outlines common analytical techniques to characterize the purified ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the drug's maximum absorbance wavelength.[20]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution and average DAR.[20][21][22]
-
Mass Spectrometry (MS): Native MS or LC-MS can be used to determine the molecular weight of the ADC and its different drug-loaded species, providing an accurate DAR value.[21][23]
-
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates in the ADC preparation.[20]
-
SDS-PAGE: SDS-PAGE can be used to confirm the covalent attachment of the drug-linker to the antibody.[13]
Visualizations
Diagram 1: General Structure of this compound
Caption: Functional components of the this compound linker.
Diagram 2: ADC Synthesis Workflow
Caption: Workflow for ADC synthesis using this compound.
Diagram 3: Signaling Pathway - ADC Internalization and Payload Release
Caption: Pathway of ADC action from cell surface binding to payload release.
References
- 1. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound, 2828433-65-2 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. waters.com [waters.com]
Application Notes and Protocols for DBCO-PEG6-NH-Boc in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), making them ideal scaffolds for tissue engineering, 3D cell culture, and controlled drug delivery.[1] The formation of these hydrogels through biocompatible crosslinking chemistry is crucial for their application in biological systems. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for hydrogel formation due to its high efficiency, specificity, and bioorthogonality, proceeding rapidly at physiological conditions without the need for cytotoxic catalysts like copper.[2][3]
The molecule DBCO-PEG6-NH-Boc is a versatile heterobifunctional linker designed to leverage the power of SPAAC for advanced hydrogel functionalization. It comprises three key components:
-
A Dibenzocyclooctyne (DBCO) group: This strained alkyne readily reacts with azide-functionalized molecules or polymers to form a stable triazole linkage, driving the hydrogel crosslinking process.
-
A Poly(ethylene glycol) (PEG) spacer (PEG6) : This hydrophilic six-unit PEG chain enhances water solubility, provides flexibility, and creates a defined space between the hydrogel backbone and any conjugated biomolecule, which can be critical for maintaining the biomolecule's activity. The length of this spacer can significantly impact cell-material interactions.
-
A Boc-protected amine (NH-Boc) : The tert-butyloxycarbonyl (Boc) protecting group allows for a two-step functionalization strategy. The DBCO end can be used to incorporate the linker into an azide-containing hydrogel. Subsequently, the Boc group can be removed under acidic conditions to expose a primary amine, which can then be conjugated to various bioactive molecules such as peptides (e.g., RGD), proteins, or small molecule drugs.
This document provides detailed application notes and protocols for the use of this compound in the formation and functionalization of hydrogels for various research and drug development applications.
Application Notes
Bio-orthogonal Hydrogel Formation
This compound can be incorporated into hydrogels formed by the reaction of azide-functionalized polymers with DBCO groups. A common approach is to use a multi-arm PEG-azide as the primary structural component of the hydrogel. The linear this compound is mixed with the multi-arm PEG-azide before the addition of a DBCO-functionalized crosslinker. This allows for the covalent incorporation of the linker into the hydrogel network.
The gelation time and mechanical properties of the resulting hydrogel can be tuned by varying the concentration and molecular weight of the polymer precursors, as well as the stoichiometry of reactive groups.
Table 1: Representative Mechanical Properties of PEG-based Hydrogels
| PEG Precursor (MW, wt%) | Crosslinker | Young's Modulus (kPa) | Gelation Time (s) | Reference |
|---|---|---|---|---|
| 8-arm PEG-DBCO (40 kDa, 10 mM) | PEG-bis-azide | ~1-18 | 10-60 | [4] |
| 4-arm PEG-DBCO | DNA-bisazide | Not specified | < 900 | [5] |
| DBCO-HA | 4-arm PEG-azide | Increases with crosslinker concentration | Minutes | [6] |
| 4-arm PEG-Azide | Di-propargylated peptides | Varies with PEG/peptide ratio | Not specified | |
Post-Formation Bio-functionalization
The key advantage of using this compound is the ability to perform post-gelation functionalization. After the hydrogel is formed, the Boc protecting group can be removed to expose primary amine groups throughout the hydrogel matrix. These amines can then be used to covalently attach bioactive molecules.
A prominent application is the immobilization of cell adhesion peptides, such as Arginine-Glycine-Aspartic acid (RGD), to promote cell attachment and spreading within the hydrogel. This is particularly useful for creating more physiologically relevant 3D cell culture models. The PEG6 spacer helps to present the RGD peptide away from the polymer backbone, enhancing its accessibility to cell surface receptors (integrins).
Table 2: Impact of PEG Spacer Length on Cell Adhesion
| PEG Spacer Length | RGD Concentration for Cell Attachment | Cell Spreading | Reference |
|---|---|---|---|
| No spacer | High concentration required | Limited | [4] |
| PEG5 | High concentration required | Limited | [4] |
| PEG11 | Moderate concentration | Good | [4] |
| PEG27 | Low concentration | Excellent |[4] |
Applications in 3D Cell Culture and Tissue Engineering
Hydrogels functionalized with biomolecules using this compound are excellent scaffolds for 3D cell culture and tissue engineering. By immobilizing specific ligands, growth factors, or enzymes, researchers can create microenvironments that guide cell behavior, such as proliferation, differentiation, and tissue formation.
For example, creating a gradient of an immobilized morphogen within a hydrogel can be used to study developmental processes in a 3D context. Similarly, hydrogels can be functionalized with matrix metalloproteinase (MMP)-cleavable peptides to allow for cell-mediated degradation and remodeling of the scaffold, more closely mimicking natural tissue dynamics.
Experimental Protocols
Protocol 1: Formation of a Bio-inert Hydrogel Incorporating this compound
This protocol describes the formation of a hydrogel using a 4-arm PEG-Azide and a di-functional DBCO crosslinker, with the incorporation of this compound.
Materials:
-
4-arm PEG-Azide (e.g., 10 kDa)
-
DBCO-PEG-DBCO (or other suitable di-DBCO crosslinker)
-
This compound
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Syringes and mixing tips (for injectable applications) or molds
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a solution of 4-arm PEG-Azide in DPBS to the desired final concentration (e.g., 5% w/v).
-
Prepare a stock solution of this compound in DPBS (e.g., 10 mM).
-
Prepare a solution of the DBCO-PEG-DBCO crosslinker in DPBS. The concentration should be calculated to achieve the desired stoichiometric ratio of azide (B81097) to DBCO groups.
-
-
Mixing:
-
In a sterile tube, combine the 4-arm PEG-Azide solution with the desired volume of the this compound stock solution. Mix thoroughly.
-
Add the DBCO-PEG-DBCO crosslinker solution to the azide/linker mixture.
-
-
Gelation:
-
Quickly vortex the final mixture and dispense it into the desired mold or inject it into the target location.
-
Allow the hydrogel to form at room temperature or 37°C. Gelation typically occurs within minutes.
-
The resulting hydrogel will have Boc-protected amines incorporated within its structure.
-
Protocol 2: Boc Deprotection of Amine Groups within the Hydrogel
This protocol describes the removal of the Boc protecting group to expose primary amines.
Materials:
-
Hydrogel from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DPBS, sterile
-
Neutralizing buffer (e.g., 0.1 M sodium bicarbonate)
Procedure:
-
Swell the Hydrogel: Place the hydrogel in DPBS and allow it to reach equilibrium swelling.
-
Prepare Deprotection Solution: Prepare a deprotection solution of 50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Deprotection Reaction:
-
Remove the hydrogel from the DPBS and blot away excess buffer.
-
Immerse the hydrogel in the TFA/DCM solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing and Neutralization:
-
Remove the hydrogel from the deprotection solution and wash it extensively with DCM to remove residual TFA.
-
Wash the hydrogel with a neutralizing buffer (e.g., 0.1 M sodium bicarbonate) for 15 minutes.
-
Wash the hydrogel multiple times with sterile DPBS to remove any remaining reagents and bring the pH back to physiological levels. The hydrogel now contains free primary amines.
-
Protocol 3: Conjugation of RGD Peptide to the Amine-Functionalized Hydrogel
This protocol describes the coupling of a carboxyl-containing peptide (e.g., GRGDS) to the primary amines in the hydrogel using EDC/NHS chemistry.
Materials:
-
Amine-functionalized hydrogel from Protocol 2
-
GRGDS peptide
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
DPBS, sterile
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve the GRGDS peptide in MES buffer to the desired final concentration (e.g., 1-5 mM).
-
Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in cold MES buffer.
-
-
Activate Peptide:
-
Add EDC and NHS to the peptide solution. A common molar ratio is 2:1:5 (Peptide:NHS:EDC).
-
Allow the activation reaction to proceed for 15 minutes at room temperature.
-
-
Conjugation to Hydrogel:
-
Immerse the amine-functionalized hydrogel in the activated peptide solution.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the hydrogel from the peptide solution and wash it extensively with sterile DPBS to remove any unreacted peptide and coupling reagents.
-
The hydrogel is now functionalized with the RGD peptide and ready for use in cell culture experiments.
-
Visualizations
Caption: Workflow for incorporating this compound into a hydrogel.
Caption: Post-gelation functionalization workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Monoacrylated Poly(Ethylene Glycol) on the Properties of Poly(Ethylene Glycol) Diacrylate Hydrogels Used for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 4. Hydrogels with well-defined peptide-hydrogel spacing and concentration: impact on epithelial cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling with DBCO-PEG6-NH-Boc Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of DBCO-PEG6-NH-Boc in advanced fluorescent labeling applications. Dibenzocyclooctyne (DBCO) derivatives are cornerstone reagents for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction enables the highly specific and efficient covalent labeling of azide-modified biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2][3]
The this compound reagent is a versatile, heterobifunctional linker composed of three key components:
-
DBCO group: A strained alkyne that reacts selectively and rapidly with azide (B81097) groups to form a stable triazole linkage.[4]
-
PEG6 spacer: A hexaethylene glycol linker that enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific interactions of the conjugate.
-
Boc-protected amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under acidic conditions to reveal a reactive primary amine, enabling a second, orthogonal conjugation step.
This dual functionality allows for two primary strategic approaches to fluorescent labeling:
-
Post-labeling Modification: An azide-modified target is first captured by the DBCO group, followed by deprotection of the Boc group and subsequent fluorescent labeling of the newly exposed amine.
-
Pre-labeling Conjugation: The Boc group is first removed to expose the amine, which is then conjugated to a target biomolecule. The DBCO group is then used to attach an azide-modified fluorescent probe.
These methodologies are invaluable for creating well-defined bioconjugates for a wide range of applications, including cell imaging, flow cytometry, proteomics, and the development of antibody-drug conjugates (ADCs).
Application Note 1: Two-Step Sequential Labeling of Azide-Modified Proteins
This application note describes a two-step strategy to first conjugate this compound to an azide-modified protein, followed by the deprotection of the Boc group and subsequent fluorescent labeling with an amine-reactive dye. This approach is ideal for scenarios where the primary amines on the protein are needed for other modifications or when a specific labeling sequence is required.
Experimental Workflow: Two-Step Sequential Labeling
Caption: Workflow for sequential protein labeling using this compound.
Quantitative Parameters for Protocol 1
The following table provides recommended starting parameters for the sequential labeling protocol. Optimization may be required based on the specific properties of the protein and fluorophore.
| Parameter | Step 1: SPAAC Reaction | Step 2: Boc Deprotection | Step 3: Amine Labeling |
| Molar Excess of Reagent | 5-20 fold excess of this compound over protein | N/A | 10-20 fold excess of NHS-Ester Fluorophore over protein |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.0-8.5 |
| Reaction Time | 4-12 hours at 4°C or 2-4 hours at room temperature | 30-60 minutes at room temperature | 1-2 hours at room temperature or overnight at 4°C |
| Quenching | Not typically required | Neutralization with a base (e.g., Triethylamine) | 50-100 mM Tris or Glycine, pH ~8.0 |
| Purification Method | Size-Exclusion Chromatography (SEC) / Desalting Column | Desalting Column or Ethanol Precipitation | SEC, Dialysis |
Detailed Experimental Protocol 1
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
NHS-Ester activated fluorescent dye
-
Reaction buffers (PBS pH 7.4; 0.1 M Sodium Bicarbonate pH 8.5)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., desalting columns, dialysis cassettes)
Procedure:
Step 1: SPAAC Reaction - Conjugation to Azide-Modified Protein
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the azide-modified protein at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Add a 10-fold molar excess of the this compound stock solution to the protein solution. Ensure the final DMSO concentration does not exceed 10% (v/v).
-
Incubate the reaction for 4-12 hours at 4°C with gentle mixing.
-
Remove the excess, unreacted DBCO reagent using a desalting column or dialysis, exchanging the buffer back to PBS, pH 7.4.
Step 2: Boc Group Deprotection
-
Lyophilize the purified Protein-PEG6-NH-Boc conjugate to dryness.
-
Prepare a deprotection solution of 80% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Dissolve the lyophilized conjugate in the deprotection solution and incubate for 30 minutes at room temperature.[5]
-
Neutralize the reaction by adding a suitable base like triethylamine.
-
Immediately remove the TFA salts by passing the solution through a desalting column equilibrated with 0.1 M Sodium Bicarbonate, pH 8.5. The resulting solution contains the Protein-PEG6-NH2 conjugate.
Step 3: Amine Labeling with NHS-Ester Fluorophore
-
Prepare a 10 mM stock solution of the NHS-Ester fluorescent dye in anhydrous DMSO.
-
To the Protein-PEG6-NH2 solution, add a 10- to 20-fold molar excess of the dye stock solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the final fluorescently labeled protein conjugate via size-exclusion chromatography or extensive dialysis to remove unreacted dye and byproducts.
Application Note 2: Two-Step Labeling via Amine-First Conjugation
This application note details a strategy where the this compound linker is first deprotected to reveal the primary amine. This amine is then used to label a biomolecule (e.g., an antibody) via its carboxyl groups (after activation) or other suitable chemistry. Finally, the DBCO handle is used to attach an azide-modified fluorescent probe in a copper-free click reaction. This method is advantageous for creating a DBCO-activated biomolecule that can be stored and used for subsequent labeling of various azide-probes.
Experimental Workflow: Amine-First Conjugation
Caption: Workflow for amine-first conjugation and subsequent fluorescent labeling.
Quantitative Data for Protocol 2
The following table provides example data for determining the Degree of Labeling (DOL) of a DBCO-modified antibody (e.g., IgG) using UV-Vis spectrophotometry.
| Parameter | Value / Formula | Reference |
| Molar Extinction Coefficient of IgG (ε_prot_) at 280 nm | 203,000 M⁻¹cm⁻¹ | |
| Molar Extinction Coefficient of DBCO (ε_dbco_) at 309 nm | ~12,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF) for DBCO absorbance at 280 nm | 0.90 (A₃₀₉ / A₂₈₀ ratio of pure DBCO) | |
| Protein Concentration (M) | (A₂₈₀ - (A₃₀₉ * CF)) / ε_prot_ | |
| Degree of Labeling (DOL) | (A₃₀₉ / ε_dbco_) / Protein Concentration (M) | |
| Example A₂₈₀ | 1.25 | |
| Example A₃₀₉ | 0.15 | |
| Calculated Protein Conc. | (1.25 - (0.15 * 0.90)) / 203000 = 5.5 µM | |
| Calculated DOL | (0.15 / 12000) / 5.5e-6 ≈ 2.3 |
This calculation indicates an average of ~2.3 DBCO molecules per antibody.
Detailed Experimental Protocol 2
Materials:
-
This compound
-
TFA/DCM for deprotection
-
Target protein (e.g., an antibody) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Azide-modified fluorescent dye
-
Purification equipment
Procedure:
Step 1: Preparation of DBCO-PEG6-NH2
-
Perform the Boc deprotection on this compound as described in Protocol 1, Step 2 .
-
After desalting, lyophilize the resulting DBCO-PEG6-NH2 to obtain a solid product.
Step 2: Activation of Protein Carboxyl Groups
-
Dissolve the target protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 2-10 mg/mL.
-
Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.
Step 3: Conjugation of DBCO-PEG6-NH2 to Protein
-
Immediately after activation, exchange the buffer of the activated protein to Coupling Buffer (PBS, pH 7.4) using a desalting column.
-
Dissolve the DBCO-PEG6-NH2 in the Coupling Buffer and add it to the activated protein solution (a 10- to 20-fold molar excess of the linker over the protein is a common starting point).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess, unreacted DBCO linker by dialysis or size-exclusion chromatography.
-
(Optional but recommended) Characterize the DBCO-labeled protein by determining the DOL using the formulas in the table above.
Step 4: Fluorescent Labeling via Click Chemistry
-
Prepare a 10 mM stock solution of the azide-fluorophore in DMSO.
-
To the purified DBCO-labeled protein, add a 2- to 4-fold molar excess of the azide-fluorophore.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the final fluorescently labeled protein conjugate using size-exclusion chromatography to remove any unreacted fluorophore.
-
Store the final conjugate under appropriate conditions, protected from light.
References
DBCO-PEG6-NH-Boc reaction with azide-modified molecules
Application Notes: DBCO-PEG6-NH-Boc for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional linker designed for advanced bioconjugation applications. This reagent incorporates three key chemical motifs:
-
A Dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC).
-
A hydrophilic hexaethylene glycol (PEG6) spacer to enhance water solubility and reduce steric hindrance.
-
A tert-butyloxycarbonyl (Boc)-protected primary amine (NH-Boc) , which provides a latent reactive site for subsequent, orthogonal conjugation following deprotection.
The bioorthogonal nature of the SPAAC reaction allows for the specific and efficient covalent labeling of azide-modified molecules in complex biological environments, such as in live cells or complex lysates, without the need for cytotoxic copper catalysts.[1][2][3] The PEG spacer improves the pharmacokinetic properties of the resulting conjugates, while the protected amine offers a versatile handle for creating more complex architectures, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[4][]
Principle of Reaction
The primary application of this compound involves the reaction of its DBCO group with an azide-functionalized molecule. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of "click chemistry". The inherent ring strain of the DBCO group allows it to react rapidly and specifically with azides to form a stable triazole linkage under mild, physiological conditions (e.g., neutral pH, room temperature).[1][2]
Following the initial SPAAC conjugation, the Boc protecting group can be efficiently removed under acidic conditions to liberate a primary amine. This amine can then be used for a secondary conjugation reaction, for example, through amide bond formation with an activated carboxylic acid.
Logical Relationship of the Bifunctional Linker
Caption: Orthogonal reaction scheme of the this compound linker.
Applications
The unique structure of this compound makes it a valuable tool in several areas of drug development and research:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload (Molecule 1) to an azide-modified antibody via SPAAC. Subsequently, the deprotected amine can be used to conjugate imaging agents or other molecules.
-
PROTAC Development: In PROTAC synthesis, the DBCO group can be reacted with an azide-functionalized warhead that binds to a protein of interest (POI). The deprotected amine can then be coupled to an E3 ligase ligand, creating a molecule that targets the POI for degradation.[4][6]
-
Live Cell Imaging and Tracking: Biomolecules, such as antibodies targeting cell surface receptors, can be labeled with an azide (B81097). The this compound, conjugated to a fluorescent dye via its amine group (after deprotection), can then be used to track the biomolecule in living systems.[7]
-
Surface Immobilization: The linker can be used to attach azide-modified biomolecules to surfaces that have been functionalized with a group reactive towards the amine.
Quantitative Data Summary
The efficiency of the SPAAC reaction is influenced by several factors, including the structure of the azide, buffer composition, and pH. The following table summarizes representative kinetic and reaction data for DBCO-azide conjugations.
| Parameter | Condition / Reactants | Value | Reference(s) |
| Second-Order Rate Constant (k₂) | Sulfo-DBCO-amine + Azido-glucopyranoside (PBS, pH 7) | 0.32–0.85 M⁻¹s⁻¹ | [8] |
| Sulfo-DBCO-amine + Azido-glucopyranoside (HEPES, pH 7) | 0.55–1.22 M⁻¹s⁻¹ | [8] | |
| DBCO-PEG5-Herceptin + Azido-alanine (PBS, pH 7, 25°C) | ~0.18 M⁻¹s⁻¹ | [9] | |
| DBCO-PEG5-Herceptin + Azido-glucopyranoside (PBS, pH 7, 25°C) | ~0.37 M⁻¹s⁻¹ | [9] | |
| Typical Molar Excess | DBCO reagent to azide-modified protein | 1.5 - 3 equivalents | [2] |
| Azide-modified oligo to DBCO-antibody | 2 - 4 equivalents | [3] | |
| Typical Reaction Time | SPAAC Conjugation | 1 - 24 hours | [2][10] |
| Boc Deprotection (TFA/DCM) | 1 - 2 hours | [11] | |
| Reaction Temperature | SPAAC Conjugation | 4°C - 37°C | [2] |
| Boc Deprotection | Room Temperature | [11] | |
| Monitoring Wavelength | Disappearance of DBCO | ~309 nm | [3][8] |
Experimental Protocols
Protocol 1: Two-Step Conjugation via SPAAC and Subsequent Amine Coupling
This protocol describes the primary workflow: first, the SPAAC reaction between this compound and an azide-modified biomolecule (e.g., a protein), followed by the deprotection of the Boc group to expose the amine for a potential second conjugation.
Experimental Workflow Diagram
Caption: General workflow for two-step bioconjugation.
Materials:
-
This compound
-
Azide-modified molecule (e.g., protein, oligo)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, azide-free
-
Deprotection Solution: Dichloromethane (DCM) and Trifluoroacetic acid (TFA)
-
Purification: Desalting columns (e.g., G-25), Dialysis cassettes, or HPLC system
Procedure:
Step A: SPAAC Reaction
-
Prepare Reactants:
-
Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Dissolve the azide-modified molecule in the reaction buffer. Ensure the buffer does not contain any sodium azide.[8]
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the azide-modified molecule. A 1.5 to 3-fold molar excess of the DBCO reagent is typically recommended when labeling proteins.[2]
-
The final concentration of DMSO in the reaction mixture should ideally be below 20% to avoid denaturation of proteins.[3]
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking. Reaction times can vary from 1 to 24 hours depending on reactant concentrations.[10]
-
-
Purification of Conjugate:
-
Remove the excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
Step B: Boc Deprotection (Optional)
-
Solubilization:
-
Lyophilize or concentrate the purified conjugate from Step A.
-
Dissolve the conjugate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).[11]
-
-
Deprotection Reaction:
-
Stir the solution at room temperature for 1-2 hours. Monitor the reaction by LC-MS if possible.
-
-
Solvent Removal:
-
Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator). To ensure complete removal of residual TFA, co-evaporate with DCM three times.[11]
-
-
Final Purification:
-
The crude product is often the TFA salt. Purify the final conjugate by preparative HPLC or by buffer exchange using a desalting column to yield the product with a free amine.
-
Protocol 2: Application in PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC targeting the BRD4 protein, where the this compound linker connects an azide-modified warhead ((+)-JQ1-azide) and an amine-containing E3 ligase ligand (pomalidomide).
PROTAC Synthesis Workflow
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Procedure:
-
SPAAC Reaction: Dissolve this compound (1.0 eq) and the azide-functionalized warhead (e.g., (+)-JQ1-PEG4-Azide, 1.1 eq) in anhydrous DMSO. Stir the reaction at room temperature for 12-24 hours. Purify the intermediate product by HPLC.[4]
-
Boc Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM/TFA and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the deprotected amine-linker-warhead conjugate.[11]
-
Amide Coupling: Dissolve the deprotected conjugate (1.0 eq) and the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous DMF. Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 4-6 hours.[4]
-
Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
Signaling Pathway Application Example: EGFR Signaling
DBCO-based bioconjugation is a powerful tool for studying cellular signaling pathways. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be modified with an azide group. This allows for the subsequent conjugation of a DBCO-linked molecule, such as a fluorescent probe or a therapeutic agent, enabling the visualization of receptor trafficking or targeted drug delivery.
EGFR Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and conjugate interaction.
The binding of a ligand like EGF causes EGFR to dimerize and autophosphorylate, triggering downstream cascades like the RAS-RAF-MAPK and PI3K-Akt pathways, which regulate cell proliferation and survival.[12][13] A fluorescently labeled anti-EGFR antibody, created using DBCO-PEG6 chemistry, can be used to visualize the receptor's location and internalization upon activation.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Navigating the DBCO-PEG6-NH-Boc Reaction: A Technical Support Guide
For researchers and drug development professionals leveraging the power of click chemistry, the DBCO-PEG6-NH-Boc linker is a critical tool for bioconjugation. Its dibenzocyclooctyne (DBCO) group allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), while the Boc-protected amine offers a latent functional handle. This technical support center provides detailed troubleshooting guides and frequently asked questions to ensure the successful optimization of your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the first step in using this compound?
The essential first step is the deprotection of the Boc (tert-butyloxycarbonyl) group to expose the primary amine. This is achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA).
Q2: What are the general recommended conditions for the DBCO-azide (SPAAC) reaction?
The SPAAC reaction is robust and can proceed under a range of conditions. For optimal results, a molar excess of one of the reactants is recommended, typically 1.5 to 10 equivalents of the DBCO-containing molecule to the azide-containing molecule.[1] The reaction is efficient at temperatures from 4°C to 37°C, with higher temperatures generally leading to faster rates.[2] Reaction times typically range from 4 to 12 hours at room temperature, but incubation for up to 48 hours may be necessary to maximize yield for some reactions.[3]
Q3: Which solvents are compatible with the DBCO-azide reaction?
DBCO click chemistry is compatible with a variety of solvents. For conjugating biomolecules, aqueous buffers like Phosphate-Buffered Saline (PBS) or HEPES are preferred.[4] If the DBCO-reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically below 10-20%) to avoid the precipitation of proteins.[3]
Q4: How can I monitor the progress of my DBCO-azide reaction?
The consumption of the DBCO group can be monitored by UV-Vis spectrophotometry. DBCO has a characteristic absorbance maximum around 309 nm.[4] As the reaction proceeds, the absorbance at this wavelength will decrease. By tracking this decrease over time, you can follow the reaction kinetics until the absorbance stabilizes, indicating completion.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound workflow, from deprotection to the final conjugation.
Boc Deprotection Issues
Problem: Incomplete Boc deprotection.
-
Potential Cause: Insufficient acid concentration or reaction time.
-
Recommended Solution:
-
Increase the concentration of TFA in the reaction mixture. Common concentrations range from 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[5]
-
Extend the reaction time and monitor completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The deprotected amine product will be more polar than the Boc-protected starting material.
-
For substrates sensitive to TFA, consider using 4M HCl in 1,4-dioxane.[5]
-
Problem: Observation of side products after deprotection.
-
Potential Cause: The tert-butyl cation generated during deprotection can cause side reactions, such as the alkylation of electron-rich aromatic rings or thiols.[6]
-
Recommended Solution:
-
Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or water.[5]
-
Low Conjugation Yield in SPAAC Reaction
Problem: The final conjugate yield is low or the reaction is incomplete.
-
Potential Cause & Recommended Solution:
| Potential Cause | Recommended Solution |
| Inefficient Reaction Kinetics | Optimize the reaction buffer; studies have shown that HEPES buffer can result in higher reaction rates compared to PBS. A slightly alkaline pH of 7.5-8.5 can also increase the reaction rate.[3] Increase the reaction temperature to 25°C or 37°C if your biomolecules are stable at these temperatures.[3] |
| Steric Hindrance | The PEG6 linker is designed to reduce steric hindrance, but if the reactive sites are still buried within large biomolecules, consider using a linker with a longer PEG chain.[3] |
| Degradation of Reactants | Ensure proper storage of the DBCO and azide-containing reagents, typically at -20°C or -80°C, protected from light and moisture.[3] Prepare fresh solutions of reactants before each experiment. |
| Low Reactant Concentrations | Increase the concentration of one or both reactants. The law of mass action dictates that higher concentrations lead to faster reaction rates.[4] |
| Incorrect Stoichiometry | An inappropriate ratio of DBCO to azide (B81097) can lead to the incomplete consumption of the limiting reagent. Empirically determine the optimal molar ratio for your specific reactants. |
Purification and Characterization Issues
Problem: Difficulty in removing unreacted DBCO-PEG6-Amine.
-
Potential Cause: Inappropriate purification method.
-
Recommended Solution:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating larger conjugated biomolecules from smaller, unreacted DBCO linkers.
-
Dialysis: For larger sample volumes, dialysis with an appropriate molecular weight cut-off (MWCO) membrane can remove small molecule impurities.
-
Tangential Flow Filtration (TFF): This is a scalable and efficient method for large-volume samples.
-
Problem: Inconsistent results between experimental batches.
-
Potential Cause & Recommended Solution:
| Potential Cause | Recommended Solution |
| Variability in Reagent Quality | Use fresh, high-quality reagents. Ensure that stock solutions of DBCO and azide reagents have not degraded. |
| Inconsistent Buffer Preparation | The pH and composition of the reaction buffer can significantly impact SPAAC kinetics. Prepare buffers carefully and consistently for each experiment.[3] |
| Variability in Degree of Labeling | If you are functionalizing a biomolecule with DBCO or azide prior to conjugation, ensure that this initial labeling step is consistent. Characterize the degree of labeling before proceeding with the conjugation reaction. |
Experimental Protocols & Workflows
Protocol 1: Boc Deprotection of this compound using TFA/DCM
-
Preparation: Dissolve the Boc-protected this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask. Cool the solution to 0°C in an ice bath.[5]
-
Reaction: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your substrate is susceptible to alkylation, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[5]
-
Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]
-
To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected DBCO-PEG6-Amine.
-
Protocol 2: General SPAAC Conjugation
-
Reactant Preparation: Prepare the azide-modified molecule at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., HEPES, pH 7.5).[3] Dissolve the deprotected DBCO-PEG6-Amine in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Conjugation: Add a 2-4 fold molar excess of the DBCO-PEG6-Amine solution to the azide-modified molecule solution.[3] Ensure the final concentration of any organic solvent is kept to a minimum (<10%) to prevent denaturation of biomolecules.[3]
-
Incubation: Incubate the reaction at room temperature (25°C) for 4-12 hours or at 4°C overnight.[1] For slower reactions, the incubation time can be extended up to 48 hours.[3]
-
Purification: Remove unreacted DBCO reagent and byproducts using an appropriate method such as size exclusion chromatography, dialysis, or spin filtration.
-
Characterization: Characterize the final conjugate to determine the degree of labeling and confirm purity.
Visualizing the Workflow and Logic
Caption: Complete workflow for this compound from deprotection to conjugation.
Caption: Troubleshooting logic for low yield in SPAAC reactions.
References
common side reactions with DBCO-PEG6-NH-Boc
Welcome to the technical support center for DBCO-PEG6-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting advice for common issues encountered during experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical reagent used in bioconjugation and click chemistry.[1][2] It features three key components:
-
A DBCO (Dibenzocyclooctyne) group, which reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4][5]
-
A six-unit polyethylene glycol (PEG6) spacer, which increases the water solubility of the molecule and provides a flexible linker.[1][2]
-
A Boc-protected amine (NH-Boc) , which, after deprotection, provides a primary amine for further conjugation to other molecules.[1][2]
It is commonly used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for labeling biomolecules.[6]
Q2: What are the main advantages of using a DBCO reagent for click chemistry?
A2: The primary advantage of using DBCO for click chemistry is that the reaction does not require a cytotoxic copper(I) catalyst.[3][7] This makes it ideal for use in biological systems and live cells. The reaction is also highly specific, with the DBCO group reacting exclusively with azides, and it proceeds efficiently under mild, aqueous conditions, often at room temperature.[3][4][5]
Q3: How do I remove the Boc protecting group?
A3: The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to reveal the primary amine.[1][2] A common method is treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (B109758) (DCM) or dioxane.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound.
Issue 1: Low or No Conjugation in SPAAC Reaction
Possible Causes & Solutions
| Cause | Recommended Solution |
| Degradation of DBCO group | The DBCO group can degrade over time, especially with prolonged storage or exposure to oxidizing conditions.[5] It is recommended to use the reagent as fresh as possible and store it at -20°C in the dark.[9] |
| Reaction with azide (B81097) in buffer | Buffers containing sodium azide (NaN3) are incompatible with DBCO reagents as the azide will react with the DBCO group.[3][10] Use azide-free buffers such as PBS or HEPES.[10] |
| Suboptimal reaction conditions | SPAAC reactions are more efficient at higher concentrations and temperatures (4-37°C).[3][10] Consider increasing the concentration of your reactants or the reaction temperature. Extending the reaction time can also improve efficiency.[10] |
| Steric hindrance | The molecule you are trying to conjugate may be sterically hindered, preventing the DBCO and azide groups from reacting. The PEG6 linker is designed to minimize this, but it can still be a factor. |
Issue 2: Unintended Side Reactions
Possible Side Reactions & Prevention
| Side Reaction | Conditions and Prevention |
| Acid-catalyzed rearrangement of DBCO | Exposure to strong acidic conditions, such as 95% TFA commonly used for peptide cleavage from a resin, can cause an inactivating rearrangement of the DBCO group.[11][12][13] If strong acid is required, consider protecting the DBCO moiety with copper(I) during the acid treatment, which can be removed afterward.[11][12] |
| Hydrolysis of the Boc group | While the Boc group is generally stable, prolonged exposure to even mildly acidic conditions can lead to premature deprotection. Ensure that your reaction and storage conditions are at a neutral or slightly basic pH if you do not intend to remove the Boc group. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
-
Dissolve the this compound compound in an appropriate organic solvent (e.g., dichloromethane).
-
Add a solution of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically fast.[8]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, remove the acid and solvent, often by evaporation under reduced pressure.
-
The resulting amine salt can be neutralized with a base to yield the free amine.
Protocol 2: General Procedure for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolve your azide-containing molecule in a reaction buffer (e.g., PBS, HEPES, Borate buffer at pH 7-9).[10] Ensure the buffer is free of any azide salts.[10]
-
Dissolve the this compound (or its deprotected amine form) in a compatible solvent like DMSO or DMF.[10]
-
Add the DBCO reagent to the azide-containing sample. A molar excess of 1.5 to 3 fold of one reagent over the other is often recommended.[3]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[14] Higher temperatures (up to 37°C) can increase the reaction rate.[10]
-
The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at approximately 310 nm.[5]
-
Once the reaction is complete, the resulting conjugate can be purified using standard methods like chromatography or dialysis.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Potential side reactions involving the DBCO group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2828433-65-2 | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. creativepegworks.com [creativepegworks.com]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. lumiprobe.com [lumiprobe.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of DBCO-PEG6-NH-Boc Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of DBCO-PEG6-NH-Boc and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It contains a dibenzocyclooctyne (DBCO) group, a six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a Boc-protected amine (-NH-Boc). The DBCO group allows for copper-free "click chemistry" reactions with azide-containing molecules, a highly specific and bioorthogonal conjugation method. The PEG spacer enhances water solubility and reduces steric hindrance, while the Boc-protected amine can be deprotected to reveal a primary amine for further conjugation. This reagent is commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).
Q2: What are the most common methods for purifying this compound conjugates?
The choice of purification method depends on the properties of the molecule conjugated to the this compound linker, such as its size and stability. The most common techniques are:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It is very effective for removing smaller, unreacted this compound from a much larger conjugated biomolecule like a protein or antibody.[1][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It offers high resolution and is suitable for purifying smaller conjugate molecules or for achieving very high purity of the final product.[3][4][5]
-
Dialysis: This technique is useful for removing small, unreacted linkers from large conjugated biomolecules by diffusion through a semi-permeable membrane with a specific molecular weight cut-off (MWCO).
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be effective in separating a conjugated protein from its unconjugated form, as the PEG chain can shield surface charges, altering the molecule's interaction with the IEX resin.
Q3: What are the common impurities I might encounter after a conjugation reaction with this compound?
Common impurities include:
-
Excess unreacted this compound linker.
-
Unconjugated starting material (the molecule you intended to label).
-
Hydrolyzed this compound.
-
Species with multiple conjugations (e.g., a protein with more than one linker attached).
-
Aggregates of the conjugate.
-
Side products from the synthesis of the this compound itself, such as different PEG chain lengths.
Q4: How should I store my purified this compound conjugate?
For long-term storage, it is generally recommended to store the purified conjugate at -20°C or below, protected from light. The specific storage conditions may vary depending on the stability of the conjugated molecule.
Troubleshooting Guides
Below are common issues encountered during the purification of this compound conjugates and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Low Recovery of Conjugate | Non-specific binding to the chromatography column or membrane. | Ensure the column or membrane is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength or adding a non-ionic surfactant. For membranes, pre-conditioning according to the manufacturer's instructions is recommended. |
| Precipitation of the conjugate on the column. | Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. | |
| The conjugate is passing through the dialysis membrane. | Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is significantly smaller than the molecular weight of your conjugate. | |
| Poor Separation of Conjugate and Unreacted Linker | Inappropriate chromatography column choice. | For SEC, ensure the column's fractionation range is suitable for the size difference between your conjugate and the free linker. For RP-HPLC, experiment with different column stationary phases (e.g., C8 instead of C18) to alter selectivity. |
| Suboptimal elution conditions. | In SEC, ensure the sample volume does not exceed 30% of the total column bed volume. In HPLC, optimize the gradient elution to achieve better resolution. A shallower gradient can often improve the separation of closely eluting species. | |
| Incorrect dialysis membrane MWCO. | Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to ensure the small this compound linker can pass through while retaining the larger conjugate. | |
| Presence of Aggregates in the Final Product | Harsh purification conditions. | High pressure during SEC or the use of denaturing organic solvents in RP-HPLC can induce aggregation. Reduce the flow rate in SEC and consider alternative, non-denaturing purification methods like IEX or HIC if aggregation is a persistent issue. |
| Instability of the conjugate. | Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation. Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your conjugate's stability. | |
| Unreacted Linker Still Present After Purification | Inefficient dialysis. | Increase the dialysis time and perform multiple buffer exchanges with a large volume of fresh buffer (at least 100 times the sample volume). |
| Poor resolution in SEC. | Use a longer column or a column with a smaller pore size to improve the resolution between your product and the unreacted linker. A slower flow rate can also enhance resolution. |
Quantitative Data Summary
The following table summarizes typical performance metrics for common purification methods. Note that actual results will vary depending on the specific conjugate and experimental conditions.
| Purification Method | Typical Purity | Typical Recovery/Yield | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (Spin Column) | >95% | >85% | Fast, high recovery, easy to use. | Can be costly for large numbers of samples. |
| Reverse-Phase HPLC (RP-HPLC) | >98% | 70-90% | High resolution, excellent for purity assessment. | May require denaturing conditions, potentially leading to aggregation. |
| Dialysis | Variable, depends on efficiency | >90% | Gentle on samples, inexpensive for larger volumes. | Time-consuming, potential for sample dilution. |
| Ion-Exchange Chromatography (IEX) | >95% | 80-95% | Can separate species with different charge properties, including positional isomers. | Requires optimization of buffer pH and ionic strength. |
Experimental Protocols
Protocol 1: Purification using a Size-Exclusion Desalting Spin Column
This protocol is suitable for the rapid removal of unreacted this compound from a much larger biomolecule conjugate (e.g., a protein).
-
Column Equilibration:
-
Remove the column's storage buffer by centrifugation according to the manufacturer's instructions.
-
Add 2-3 column volumes of your desired exchange buffer (e.g., PBS).
-
Centrifuge again to pass the buffer through the resin.
-
Repeat this wash/centrifugation step 2-3 times to ensure the column is fully equilibrated.
-
-
Sample Application:
-
Place the equilibrated column into a clean collection tube.
-
Slowly apply the reaction mixture to the center of the packed resin bed.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's protocol (typically at 1,000 - 1,500 x g for 2 minutes).
-
The purified conjugate will be in the collection tube, while the smaller, unreacted this compound will be retained in the column resin.
-
Protocol 2: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol is a general guideline for purifying this compound conjugates. The specific gradient and column will need to be optimized for your particular conjugate.
-
System Preparation:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Equilibrate the column with an initial mixture of Mobile Phase A and B until a stable baseline is achieved.
-
-
Sample Injection:
-
Dissolve the crude conjugate in a suitable solvent (e.g., a small amount of DMSO or DMF, then dilute with Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the column.
-
-
Elution and Fraction Collection:
-
Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes to elute the conjugate.
-
Monitor the elution profile using a UV detector at 280 nm (for proteins) and ~309 nm (for the DBCO group).
-
Collect fractions corresponding to the desired product peak.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.
-
Visualizations
Caption: General experimental workflow for the conjugation and purification of this compound.
Caption: Troubleshooting decision tree for this compound conjugate purification.
References
troubleshooting low yield in DBCO-PEG6-NH-Boc reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving DBCO-PEG6-NH-Boc.
Frequently Asked Questions (FAQs)
Section 1: Synthesis of this compound
Q1: I am seeing a low yield in my initial amide coupling reaction between a DBCO-linker and Boc-NH-PEG6-COOH. What are the common causes?
Low yield in the initial amide coupling step can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid on the PEG linker must be activated to react efficiently with the DBCO-amine. Incomplete activation is a primary cause of low yield.
-
Side Reactions with Coupling Reagents: Guanidinium-type coupling reagents like HATU can sometimes react with highly nucleophilic amines directly, leading to the formation of a guanylated amine byproduct instead of the desired amide bond.[1]
-
Steric Hindrance: Although the PEG linker is intended to reduce steric hindrance, the bulky nature of the DBCO group can still impede the reaction.
-
Hydrolysis of Activated Ester: The activated carboxylic acid intermediate is susceptible to hydrolysis, especially in the presence of trace amounts of water in the reaction solvent (e.g., DMF or DMSO).
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reagents, inappropriate base, or insufficient reaction time can all lead to incomplete conversion.
Q2: What are the recommended coupling reagents and conditions for this reaction?
For coupling a DBCO-amine with a PEG-carboxylic acid, peptide coupling reagents are commonly used.
-
Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for forming amide bonds.[2][3]
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is typically used to neutralize the reaction mixture without competing in the coupling reaction.[2]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a common solvent for this reaction.[2]
-
Stoichiometry: A slight excess of the coupling agent (e.g., 1.1 eq of HATU) and the DBCO-amine (e.g., 1.05 eq) relative to the carboxylic acid is often used to drive the reaction to completion.[2]
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature for 4-6 hours.[2]
Section 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Q3: My SPAAC (copper-free click chemistry) reaction is slow or the yield is low. How can I optimize it?
Slow or incomplete SPAAC reactions are common issues. Here are several factors to consider for optimization:
-
Molar Ratio of Reactants: It is common to use a molar excess of one reactant. For instance, 1.5 to 3 molar equivalents of the DBCO-containing molecule per mole of the azide-containing molecule is a good starting point.[4] If one component is more precious, the ratio can be inverted. For conjugations like antibody-small molecule, a higher excess of 1.5 to 10 equivalents may improve efficiency.[4]
-
Reaction Temperature: SPAAC reactions are effective over a range of temperatures, from 4°C to 37°C.[4] Higher temperatures generally increase the reaction rate.[4] For sensitive biomolecules, performing the reaction overnight at 4°C is a common practice.
-
pH and Buffer: The reaction is typically more efficient at a slightly alkaline pH (7.0 - 9.0).[5] The choice of buffer can also impact the reaction rate, with HEPES buffer at pH 7 showing higher rate constants compared to PBS at the same pH.[4][6]
-
Solvent: While aqueous buffers are preferred for bioconjugations, if your DBCO-reagent has poor water solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture. It is important to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation.[4]
-
Steric Hindrance: The accessibility of the azide (B81097) and DBCO groups can affect the reaction rate. The inclusion of a PEG spacer, such as in this compound, helps to minimize steric hindrance and can enhance reaction rates.[4][7]
Q4: Can I monitor the progress of my SPAAC reaction?
Yes, the progress of a SPAAC reaction can be monitored by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance at approximately 309-310 nm. As the reaction proceeds and the triazole ring is formed, this absorbance disappears. By tracking the decrease in absorbance at this wavelength over time, you can monitor the consumption of the DBCO reagent.[6][8]
Section 3: Boc Deprotection
Q5: I am having trouble with the Boc deprotection step. What are the common issues?
-
Incomplete Deprotection: The most common issue is the incomplete removal of the Boc protecting group. This can be due to insufficient acid strength or concentration, short reaction times, or low temperatures.[9]
-
Side Reactions: During acidic deprotection, the released tert-butyl cation can cause side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan and methionine.[10]
-
Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups, such as certain esters, they may be cleaved under the conditions required for Boc deprotection.[11]
Q6: What is the recommended protocol for Boc deprotection, and how can I minimize side reactions?
A common and effective reagent for Boc deprotection is trifluoroacetic acid (TFA).[9]
-
Standard Conditions: A solution of 25-50% TFA in dichloromethane (B109758) (DCM) is typically used. The reaction is often carried out at room temperature for 30 minutes to 2 hours.[9]
-
Minimizing Side Reactions: To prevent the alkylation of sensitive residues by the tert-butyl cation, it is highly recommended to use scavengers. A common scavenger cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[10]
-
Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC). The deprotected amine product will be more polar and have a lower Rf value than the Boc-protected starting material.[9]
-
Work-up: After the reaction is complete, the TFA and DCM are typically removed under reduced pressure. If the TFA salt of the amine is not desired, a basic work-up with a mild base like sodium bicarbonate can be performed to yield the free amine.[9]
Quantitative Data
The following tables summarize key quantitative data to guide reaction optimization.
Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)
| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine + 3-azido-L-alanine |
|---|---|---|
| PBS (pH 7) | 0.32–0.85 | Data not specified |
| HEPES (pH 7) | 0.55–1.22 | Data not specified |
Data sourced from Pringle and Knight (2025).[4][6]
Table 2: General Reaction Conditions for Boc Deprotection with TFA
| Parameter | Recommended Value | Notes |
|---|---|---|
| TFA Concentration | 25-50% in Dichloromethane (DCM) | Higher concentrations can lead to faster deprotection but may also increase side reactions.[9] |
| Temperature | Room Temperature (20-25 °C) | Reactions are typically fast at room temperature.[9] |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC to determine completion.[9] |
| Scavengers | 95% TFA, 2.5% water, 2.5% TIS | Recommended to prevent side reactions, especially with peptides containing sensitive residues.[10] |
Table 3: Recommended Reaction Conditions for SPAAC
| Parameter | Recommended Value | Notes |
|---|---|---|
| pH | 7.0 - 9.0 | Reaction is generally more efficient at slightly alkaline pH.[5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Longer incubation times are needed at 4°C.[5] |
| Incubation Time | 2 - 48 hours | Dependent on temperature, reactant concentrations, and steric hindrance.[10] |
| Molar Excess of DBCO Reagent | 1.5 - 10 fold | A higher excess may be needed for dilute solutions or to drive the reaction to completion.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Amide Coupling)
This protocol describes the coupling of a DBCO-amine to a Boc-protected PEG6 carboxylic acid using HATU as a coupling agent.
Materials:
-
Boc-NH-PEG6-COOH
-
DBCO-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve Boc-NH-PEG6-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[2]
-
Add a solution of DBCO-amine (1.05 eq) in a minimal amount of anhydrous DMF to the reaction mixture.[2]
-
Stir the reaction mixture at room temperature for 4-6 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to obtain the pure Boc-NH-PEG6-CONH-DBCO.
Protocol 2: General Procedure for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.
Materials:
-
This compound (or its deprotected form)
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4)
-
DMSO or DMF (if needed for dissolving the DBCO reagent)
Procedure:
-
Prepare a solution of your azide-modified biomolecule in the reaction buffer.
-
If the this compound is not readily soluble in the aqueous buffer, first dissolve it in a minimal amount of DMSO or DMF.
-
Add the DBCO-reagent to the solution of the azide-modified biomolecule. A molar excess of 1.5 to 3 fold of the DBCO reagent is a common starting point.[4]
-
Incubate the reaction mixture. Typical conditions are 4-12 hours at room temperature or overnight at 4°C.[4]
-
After the incubation, the conjugated product can be purified to remove excess DBCO reagent using methods like size exclusion chromatography (e.g., desalting column) or dialysis.
Protocol 3: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavengers: water and triisopropylsilane (TIS)
-
(Optional for work-up) Saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound (1.0 eq) in DCM.
-
Prepare the deprotection solution. For example, a 1:1 (v/v) mixture of DCM and TFA.[2] For sensitive substrates, use a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[10]
-
Add the deprotection solution to the solution of the Boc-protected compound.
-
Stir the solution at room temperature for 1-2 hours.[2]
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with DCM (3x).[2]
-
The crude product is often obtained as the TFA salt. If the free amine is required, dissolve the residue in DCM and carefully wash with saturated sodium bicarbonate solution to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Overall experimental workflow for synthesis and conjugation.
References
- 1. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of DBCO-PEG6-NH-Boc Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during and after labeling with DBCO-PEG6-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with this compound?
A1: Protein aggregation after DBCO labeling is a common issue that can stem from several factors:
-
Increased Hydrophobicity: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic. Attaching multiple DBCO molecules to the protein surface can increase its overall hydrophobicity, leading to intermolecular interactions and aggregation. This is more pronounced at higher labeling ratios.[1]
-
High Molar Excess of Reagent: Using a large molar excess of the DBCO reagent can lead to precipitation of the reagent itself or excessive, uncontrolled modification of the protein, which in turn can cause aggregation.[1] For some antibodies, a molar ratio of DBCO to antibody above 5 has been shown to result in precipitation.[1][2]
-
Suboptimal Buffer Conditions: Proteins are highly sensitive to their environment. If the reaction buffer's pH, ionic strength, or composition is not optimal for your specific protein, it can lead to instability and aggregation, even before the addition of the DBCO reagent.[1]
-
High Protein Concentration: Performing the conjugation reaction at a high protein concentration increases the proximity of protein molecules, which can facilitate intermolecular interactions and lead to aggregation.[1]
Q2: How does the PEG6 linker in this compound help?
A2: The hexaethylene glycol (PEG6) linker is a hydrophilic spacer that increases the water solubility of the DBCO reagent.[3] This property helps to mitigate the hydrophobicity of the DBCO group, thereby reducing the tendency for the labeled protein to aggregate.[4] The PEG linker can also provide a flexible connection that minimizes steric hindrance during the subsequent click reaction.[]
Q3: What is the ideal buffer for my DBCO labeling reaction?
A3: There is no single "best" buffer, as the optimal conditions are protein-dependent. However, here are some general guidelines:
-
pH: The reaction between an NHS ester (present on the activated Boc-protected DBCO-PEG6) and primary amines on the protein is most efficient at a pH between 7.0 and 8.5.[1] It is crucial to choose a pH where your protein is stable and soluble. Avoid pH values close to the protein's isoelectric point (pI), as proteins are least soluble at their pI.[1]
-
Buffer System: Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers.[1][6] Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the NHS ester.[7][8]
Q4: Can I remove aggregates after they have formed?
A4: While preventing aggregation is the primary goal, there are methods to remove aggregates if they form. Size-exclusion chromatography (SEC) can be effective in separating the desired monomeric labeled protein from larger aggregates.[1] Filtration using a 0.22 µm syringe filter can also remove large, insoluble aggregates.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve aggregation issues during your this compound labeling experiments.
Problem: Precipitate forms immediately after adding the DBCO reagent.
| Possible Cause | Solution |
| Solvent Shock | The DBCO reagent is likely dissolved in a high concentration of an organic solvent like DMSO. Adding it too quickly to the aqueous protein solution can cause localized denaturation and precipitation. Action: Add the DBCO reagent solution dropwise to the protein solution while gently stirring. Keep the final concentration of the organic solvent to a minimum, ideally below 20%.[3][7] |
| High Reagent Concentration | A high concentration of the DBCO reagent can cause it to precipitate out of solution. Action: Ensure the DBCO reagent is fully dissolved in the organic solvent before adding it to the protein solution. Consider lowering the molar excess of the reagent. |
Problem: Aggregation occurs gradually during the incubation period.
| Possible Cause | Solution |
| Over-labeling | Attaching too many hydrophobic DBCO groups increases the protein's surface hydrophobicity, leading to aggregation. Action: Reduce the molar excess of the this compound reagent. Perform a titration to find the optimal ratio that achieves sufficient labeling without causing aggregation. A starting point for antibodies is a molar excess of 5 to 10.[2] |
| Protein Instability | The reaction conditions (e.g., temperature, pH, incubation time) may not be optimal for your protein's stability. Action: Lower the incubation temperature to 4°C and increase the incubation time (e.g., 4-12 hours or overnight).[1] Ensure the buffer pH is optimal for your protein's stability. |
| High Protein Concentration | Higher protein concentrations increase the likelihood of intermolecular interactions. Action: Reduce the protein concentration. A typical range to start with is 1-5 mg/mL.[1][9] |
| Disulfide Bond Formation | If your protein has free cysteine residues, they can oxidize and form intermolecular disulfide bonds, leading to aggregation. Action: Add a mild, non-thiol-containing reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the buffer at a concentration of 1-5 mM.[1] |
Quantitative Data Summary
The following tables provide recommended starting concentrations and molar ratios for your DBCO labeling experiments. These may need to be optimized for your specific protein.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.5 - 5 mg/mL[10] | Higher concentrations can improve reaction efficiency but may increase aggregation risk. If aggregation occurs, try reducing the concentration.[1] |
| Molar Excess of DBCO Reagent | 5 to 20-fold[8][9] | For antibodies, a molar excess of 5-10 is a good starting point.[2] Higher ratios can lead to aggregation.[1] |
| Reaction Temperature | 4°C to 25°C[1] | Room temperature reactions are faster (30-60 minutes).[8] If aggregation is an issue, perform the reaction at 4°C for a longer duration (4-12 hours).[1] |
| Reaction pH | 7.0 - 8.5[1] | Ensure the pH is optimal for your protein's stability and at least 1-2 units away from its pI.[1] |
| Final DMSO Concentration | < 20%[3][7] | Minimize the concentration of organic solvent to avoid protein denaturation. |
Table 2: Common Buffer Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 50 - 200 mM | Modulates electrostatic interactions that can lead to aggregation.[11] |
| Glycerol | 5 - 20% (v/v)[9] | Acts as a stabilizing osmolyte, preventing protein unfolding and aggregation.[12] |
| Arginine | 50 - 100 mM[9] | Can reduce protein-protein interactions and increase solubility.[13] |
| Non-ionic Detergents (e.g., Tween-20) | 0.01 - 0.1% (v/v)[9] | Can help to solubilize hydrophobic patches on the protein surface.[14] |
| Reducing Agents (e.g., TCEP) | 1 - 5 mM[1] | Prevents the formation of non-native intermolecular disulfide bonds.[12] |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a general workflow for labeling a protein with this compound and troubleshooting aggregation.
Caption: A general workflow for protein labeling with this compound.
Troubleshooting Decision Tree for Aggregation
If you observe aggregation, use the following decision tree to identify the potential cause and implement a solution.
Caption: A decision tree to troubleshoot protein aggregation during DBCO labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. utsouthwestern.edu [utsouthwestern.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: DBCO-PEG6-NH-Boc Deprotection
Welcome to the technical support center for the removal of the tert-butyloxycarbonyl (Boc) protecting group from DBCO-PEG6-NH-Boc. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Boc deprotection of this compound?
The most common method for removing the Boc group is through acidolysis, using Trifluoroacetic Acid (TFA). A typical protocol involves dissolving the this compound in an appropriate solvent like dichloromethane (B109758) (DCM) and treating it with a solution of TFA.[1][2][3]
Q2: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by several methods to ensure the complete consumption of the starting material.[1] These include:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material (higher Rf value) and the appearance of the more polar deprotected amine (lower Rf value).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate quantification of the starting material, product, and any potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the singlet peak corresponding to the tert-butyl protons of the Boc group at approximately 1.4 ppm indicates the progress of the reaction.
Q3: What are the common challenges faced during the Boc deprotection of this molecule?
Common issues include incomplete deprotection, the formation of side products, and difficulty in removing residual TFA after the reaction.
Q4: How do I work up the reaction and isolate the final product?
After the reaction is complete, the excess TFA and solvent are typically removed under reduced pressure. To ensure all residual TFA is removed, co-evaporation with a solvent like toluene (B28343) or DCM can be performed multiple times. The resulting product is the TFA salt of the amine. If the free amine is required, the residue can be dissolved in an organic solvent and washed with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the TFA salt.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA in DCM, for example, from 20% to 50%. |
| Inadequate reaction time or temperature. | Extend the reaction time and continue to monitor. Gentle heating may be considered, but should be done with caution. | |
| Steric hindrance from the PEG chain. | A longer reaction time or a higher concentration of acid may be necessary to overcome steric effects. | |
| Poor solubility of the starting material. | Ensure the solvent (e.g., DCM) fully dissolves the this compound. | |
| Formation of Side Products | Alkylation of the DBCO moiety or other sensitive functional groups by the tert-butyl cation generated during deprotection. | Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture to trap the tert-butyl cations. |
| Degradation of acid-sensitive groups. | Consider using a milder deprotection method, such as 4M HCl in 1,4-dioxane, although this may require longer reaction times. | |
| Difficulty Removing Excess TFA | TFA forms a salt with the deprotected amine. | Co-evaporate the crude product with toluene (3x) under reduced pressure. For complete neutralization, perform an aqueous workup with a saturated sodium bicarbonate solution. |
| Product is the TFA Salt | The deprotected amine is protonated by the excess TFA. | This is the expected initial product. The TFA salt can often be used directly in subsequent reactions. If the free amine is required, neutralize with a base as described above. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol is a common starting point for the deprotection of this compound.
| Parameter | Condition |
| Starting Material Concentration | 0.1-0.2 M in DCM |
| Reagent | 20-50% (v/v) TFA in DCM |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 30 minutes - 2 hours (monitor by TLC or LC-MS) |
Procedure:
-
Dissolve this compound in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 20-50%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
For complete removal of TFA, co-evaporate the residue with toluene three times.
-
The resulting TFA salt of DBCO-PEG6-amine can be used directly or neutralized to the free amine.
Protocol 2: Neutralization of the TFA Salt
This protocol is used to obtain the free amine from the TFA salt.
Procedure:
-
Dissolve the crude TFA salt in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solution in vacuo to yield the deprotected free amine.
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Troubleshooting logic for Boc deprotection issues.
References
challenges in working with DBCO-PEG6-NH-Boc in aqueous solutions
Welcome to the technical support center for DBCO-PEG6-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical reagent used in bioconjugation, a process of linking molecules together to create new biochemical tools. It features a DBCO (Dibenzocyclooctyne) group for copper-free click chemistry, a hydrophilic PEG6 (hexaethylene glycol) spacer to improve water solubility, and a Boc (tert-butyloxycarbonyl) protected primary amine.[1] The DBCO group reacts specifically with azide-containing molecules in a reaction called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which is highly efficient and can be performed in aqueous buffers under mild conditions.[2][3][4]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound should be kept as a solid at -20°C, protected from light and moisture.[5] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. For experiments, it is recommended to prepare a fresh stock solution in an anhydrous, water-miscible organic solvent like DMSO or DMF. These stock solutions can be stored at -20°C for several days to a few months, but fresh preparation is ideal.
Q3: What is the purpose of the Boc protecting group?
A3: The Boc group is a protecting group for the primary amine. It prevents the amine from participating in unwanted side reactions. The Boc group is stable under neutral and basic conditions but can be removed using strong acids like trifluoroacetic acid (TFA) if the free amine is needed for subsequent reactions.
Q4: Can I use buffers containing sodium azide (B81097) with this compound?
A4: No, you should avoid using buffers containing sodium azide, as the azide will react with the DBCO group, rendering the reagent inactive for your desired conjugation.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Buffer
Q: I am having trouble dissolving this compound directly in my aqueous reaction buffer.
A: This is a common challenge as, despite the hydrophilic PEG linker, DBCO reagents can have limited aqueous solubility.
-
Recommended Solution:
-
Prepare a concentrated stock solution of this compound in a dry, water-miscible organic solvent such as DMSO or DMF (e.g., 10 mM).
-
Add the stock solution dropwise to your aqueous buffer while vortexing to reach the desired final concentration.
-
Ensure the final concentration of the organic solvent in your reaction mixture is low (typically below 20%) to avoid negatively impacting the stability and function of biomolecules like proteins. The reaction solution may initially appear cloudy but should clarify as the reaction proceeds.
-
Issue 2: Low or No Conjugation Yield
Q: My SPAAC reaction with this compound is showing low or no product formation. What could be the cause?
A: Several factors can contribute to low conjugation efficiency.
-
Possible Causes & Solutions:
-
Degraded DBCO Reagent: The DBCO group can degrade over time, especially with prolonged exposure to aqueous environments or improper storage. Use a fresh stock solution for each experiment.
-
Inefficient Reaction Kinetics:
-
Concentration: SPAAC reactions are more efficient at higher concentrations of reactants. If possible, increase the concentration of your DBCO reagent and azide-containing molecule.
-
Temperature: While the reaction proceeds at room temperature, increasing the temperature to 37°C can enhance the reaction rate, provided your biomolecules are stable at this temperature.
-
Reaction Time: Typical reaction times are between 4 and 12 hours, but extending the incubation time can improve yield.
-
Buffer Choice: Some studies suggest that HEPES buffer may lead to higher SPAAC reaction rates compared to PBS.
-
-
Steric Hindrance: The PEG6 spacer is designed to minimize steric hindrance, but if you are conjugating large biomolecules, steric effects can still play a role.
-
Incorrect Molar Ratio: For labeling proteins, a 10- to 20-fold molar excess of the DBCO reagent is often recommended as a starting point. This should be optimized for your specific application.
-
Issue 3: Low Recovery of Conjugated Product After Purification
Q: I am losing a significant amount of my conjugated product during the purification step.
A: This can be due to aggregation or non-specific binding of the conjugate.
-
Possible Causes & Solutions:
-
Aggregation: The hydrophobicity of the DBCO moiety can sometimes lead to aggregation of the labeled biomolecule, especially with a high degree of labeling.
-
Optimize Molar Ratio: Use a lower molar excess of the DBCO reagent during conjugation to reduce the number of DBCO molecules per biomolecule.
-
PEGylation: The PEG6 linker in your reagent already helps to mitigate this. For particularly aggregation-prone biomolecules, using a reagent with a longer PEG chain might be beneficial.
-
-
Non-specific Binding: The conjugate may be binding to the purification resin or membrane.
-
Screen Purification Methods: Test different purification methods like size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis to find the one with the best recovery for your conjugate.
-
Adjust Buffer Conditions: Ensure the pH and ionic strength of your purification buffers are optimized for the stability and solubility of your conjugate.
-
-
Data Presentation
Table 1: Solubility of DBCO-PEGylated Reagents in Aqueous Buffers
| Compound | Aqueous Solubility | Notes |
| DBCO-PEG4-NHS ester | Up to 5.5 mM | The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. |
| DBCO-PEG4-Maleimide | Up to 6.6 mM | The maleimide (B117702) group is more stable than the NHS ester at neutral pH. |
This data is for related compounds and can be used as an estimate for this compound.
Table 2: Stability of DBCO Moiety in Aqueous Buffers
| Buffer (pH) | Temperature (°C) | Time (hours) | Remaining Reactivity (%) | Notes |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation. |
| 7.4 (PBS) | 4 | 48 | >95% | Optimal for short-term storage of working solutions. |
| 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability for typical reaction times at room temperature. |
| 7.4 (PBS) | 37 | 24 | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable. |
This data is for a similar compound, DBCO-NHCO-PEG4-acid, and is intended as a guideline. For critical applications, an in-house stability test is recommended. A DBCO-modified antibody was found to lose 3-5% of its reactivity over four weeks when stored at 4°C.
Table 3: General Stability of Boc-Protected Amines in Aqueous Solutions
| Condition | Stability | Notes |
| Acidic (pH < 4) | Labile | The Boc group is readily cleaved under acidic conditions. |
| Neutral (pH 6-8) | Stable | The Boc group is stable under typical bioconjugation conditions. |
| Basic (pH > 8) | Stable | The Boc group is stable towards most bases. |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Bring the vial of solid this compound to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the required amount of the reagent in anhydrous DMSO.
-
Vortex the solution until the solid is completely dissolved.
-
This stock solution can be stored at -20°C for a limited time but is best used fresh.
Protocol 2: General Protocol for Conjugation to an Azide-Modified Protein
-
Prepare the Protein: Ensure your azide-modified protein is in an appropriate amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare the DBCO Reagent: Dilute your this compound stock solution into the reaction buffer.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. A starting point of 10-20 fold molar excess is common.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. For potentially faster kinetics, incubate at 37°C for 1-4 hours, if the protein is stable at this temperature.
-
Purification: Remove the excess, unreacted DBCO reagent and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., desalting spin columns), dialysis, or TFF.
Visualizations
Caption: General experimental workflow for SPAAC using this compound.
Caption: Degradation pathways of this compound in aqueous solutions.
Caption: A decision tree for troubleshooting common experimental issues.
References
analytical techniques for characterizing DBCO-PEG6-NH-Boc products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques used for characterizing DBCO-PEG6-NH-Boc. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental analysis.
Product Specifications
Before proceeding with characterization, it is essential to be aware of the fundamental properties of the this compound product.
| Property | Value |
| Molecular Formula | C₃₈H₅₃N₃O₁₀ |
| Molecular Weight | 711.9 g/mol |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DCM, and DMF |
| Storage Conditions | Store at -20°C, desiccated and protected from light |
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems encountered during the analysis of this compound.
¹H NMR Spectroscopy
Q1: What are the expected chemical shifts for the characteristic protons of this compound in CDCl₃?
A1: The following table summarizes the approximate chemical shifts for the key protons of this compound. Note that exact shifts can vary depending on the solvent and concentration.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (DBCO) | 7.20 - 7.60 | m | 8H |
| Methylene protons (PEG chain, -O-CH₂-CH₂-) | 3.55 - 3.75 | m | ~24H |
| Methylene protons adjacent to NH (PEG) | ~3.45 | t | 2H |
| Methylene protons adjacent to DBCO | 2.80 - 3.20 | m | 4H |
| Methylene protons adjacent to Boc | ~3.10 | m | 2H |
| Boc group (-C(CH₃)₃) | ~1.45 | s | 9H |
| NH proton (Boc-protected amine) | ~5.10 | br s | 1H |
Q2: My ¹H NMR spectrum shows broad peaks. What could be the cause and how can I fix it?
A2: Broad peaks in the ¹H NMR spectrum can be caused by several factors:
-
Aggregation: The molecule may be aggregating at the concentration used. Try diluting the sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.
-
Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shim the spectrometer before acquiring the spectrum.
-
Viscous Sample: A highly concentrated sample can be viscous, leading to broader signals. Diluting the sample or acquiring the spectrum at a higher temperature can help.
Q3: I am not sure about the assignment of the NH proton. How can I confirm it?
A3: To confirm the assignment of an exchangeable proton like an NH proton, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the NH proton should disappear or significantly decrease in intensity.
Mass Spectrometry (ESI-MS)
Q1: What are the expected m/z values for this compound in ESI-MS?
A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to see several common adducts of this compound (MW = 711.9 g/mol ).
| Adduct Ion | Calculated m/z |
| [M+H]⁺ | 712.9 |
| [M+Na]⁺ | 734.9 |
| [M+K]⁺ | 750.9 |
| [M+NH₄]⁺ | 730.0 |
Q2: I am observing a series of peaks separated by 44 Da in my mass spectrum. What does this indicate?
A2: A repeating pattern of peaks separated by 44 Da is characteristic of polyethylene (B3416737) glycol (PEG) chains of varying lengths. This could indicate that your sample is polydisperse, meaning it contains a mixture of molecules with different numbers of PEG units. It could also be a sign of PEG contamination from external sources like laboratory plasticware or detergents.
Q3: My signal intensity is low, or I am not seeing the expected molecular ion. What can I do?
A3: Low signal intensity can be due to several factors:
-
Low Sample Concentration: Ensure your sample is at an appropriate concentration for MS analysis.
-
Poor Ionization: this compound may ionize more efficiently with certain additives. Try adding a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to your sample and mobile phase.
-
Instrument Tuning: The mass spectrometer may need to be tuned for the mass range of your compound.
-
Sample Degradation: Ensure the sample is fresh and has been stored properly.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q1: What is a good starting method for RP-HPLC analysis of this compound?
A1: A good starting point for developing an RP-HPLC method is as follows:
| Parameter | Recommendation |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for the DBCO moiety) and 214 nm (for the amide bond) |
| Injection Volume | 10 µL |
Q2: I am seeing peak tailing in my chromatogram. How can I improve the peak shape?
A2: Peak tailing is a common issue in HPLC and can be caused by:
-
Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) backbone of the column. Adding a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase (at a low concentration, e.g., 0.1%) can help to reduce these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Q3: My retention time is shifting between injections. What could be the problem?
A3: Retention time instability can be caused by:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.
-
Mobile Phase Composition Changes: Ensure your mobile phases are well-mixed and that there is no evaporation of the more volatile organic component.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
-
Column Degradation: Over time, the stationary phase of the column can degrade. If the problem persists, it may be time to replace the column.
Troubleshooting Logic
The following diagram provides a logical flow for troubleshooting common analytical issues.
avoiding non-specific binding with DBCO-PEG6-NH-Boc
Welcome to the technical support center for DBCO-PEG6-NH-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments, with a focus on avoiding non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with this compound reagents?
A1: Non-specific binding with this compound linkers can arise from several factors:
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Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins or cell membranes.[1] While the PEG linker is designed to be hydrophilic, the ethylene (B1197577) glycol units can also participate in non-specific interactions.[1]
-
Insufficient Blocking: Inadequate blocking of reactive surfaces in your experimental system (e.g., microplates, beads, cells) can leave them prone to non-specific attachment of the DBCO reagent.
-
Reagent Aggregation: The this compound reagent, particularly when conjugated to other molecules, can form aggregates that lead to high background signals.[1]
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Improper Buffer Conditions: The pH and composition of your reaction and washing buffers can influence non-specific interactions.[1][2]
Q2: How does the PEG linker in this compound contribute to reducing non-specific binding?
A2: The primary role of the polyethylene (B3416737) glycol (PEG) linker is to enhance the hydrophilicity and solubility of the molecule it's attached to. This creates a hydration shell that can repel other proteins and surfaces, thereby reducing non-specific binding. However, it's a balance, as the PEG chain itself can have some non-specific interactions.
Q3: Can the DBCO group react with functional groups other than azides?
A3: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and azides is highly specific and bioorthogonal. Under typical physiological conditions, the DBCO group is exceptionally selective for azides and does not react with naturally occurring functional groups like amines or hydroxyls. However, some studies have noted that under certain conditions, there can be non-specific reactions with sulfhydryl groups of cysteines.
Q4: What are the best practices for selecting a buffer for my conjugation reaction to minimize NSB?
A4: Buffer selection is critical for minimizing non-specific binding.
-
pH: For the initial labeling of a protein with DBCO using an NHS ester, a pH between 7.2 and 8.5 is commonly used. For the subsequent copper-free click reaction, a physiological pH of 7.0-7.4 is ideal.
-
Additives: Consider including additives to disrupt non-specific interactions. Non-ionic detergents are particularly effective.
-
Interfering Components: Avoid buffers containing primary amines, such as Tris, during the NHS ester reaction step, as they will compete for reaction sites. Also, ensure your buffers do not contain sodium azide, as it will react with the DBCO group.
Troubleshooting Guides
Problem: High background signal in fluorescence microscopy or flow cytometry.
This is a common issue that can obscure your specific signal. The following troubleshooting workflow can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for high background signals.
Problem: Low yield of the final conjugate.
Several factors can contribute to a low yield of your desired product.
| Potential Cause | Recommended Solution |
| Inefficient initial labeling with the DBCO moiety | Optimize the molar ratio of the this compound linker to your biomolecule. Start with a 5- to 20-fold molar excess of the linker. |
| Hydrolysis of the DBCO-NHS ester | Prepare the DBCO-NHS ester solution immediately before use and add it to the protein solution promptly. Store the reagent desiccated at -20°C or below and protected from light. |
| Suboptimal reaction conditions | Ensure the reaction buffer is at the optimal pH (7.2-8.5 for NHS ester reactions). While the reaction proceeds at room temperature, gentle heating to 37°C can sometimes improve efficiency. Typical reaction times are 2-12 hours, but can be extended to 24 hours for less reactive partners. |
Quantitative Data Summary
The following tables provide quantitative data to guide the optimization of your experimental conditions for reducing non-specific binding.
Table 1: Effect of Blocking Agents on Non-Specific Binding
| Blocking Agent | Concentration | Incubation Time | Background Reduction |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 1-2 hours at RT or overnight at 4°C | High |
| Non-fat Dry Milk | 5% (w/v) | 1 hour at RT | High |
| Casein | 1% (w/v) | 1 hour at RT | High |
Table 2: Effect of Common Buffer Additives on Non-Specific Binding
| Additive | Type | Working Concentration | Mechanism of Action |
| Tween-20 | Non-ionic detergent | 0.05 - 0.1% (v/v) | Disrupts hydrophobic interactions |
| Triton X-100 | Non-ionic detergent | 0.1 - 1.0% (v/v) | Disrupts lipid-protein and protein-protein hydrophobic interactions |
| Sodium Chloride (NaCl) | Salt | 150 mM - 500 mM | Shields charged interactions |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffers to Reduce Non-Specific Binding
This protocol helps determine the most effective blocking buffer for your assay (e.g., ELISA, flow cytometry).
Caption: Workflow for optimizing blocking buffer conditions.
Methodology:
-
Preparation:
-
Prepare several different blocking buffers to be tested (e.g., 1% w/v BSA in PBS, 3% w/v BSA in PBS, 5% w/v non-fat dry milk in PBS).
-
Prepare your experimental samples, including negative controls that do not contain the target molecule for the DBCO-conjugate.
-
-
Procedure:
-
If applicable (e.g., ELISA), coat the wells of a microplate with your target molecule. Leave negative control wells uncoated or coated with an irrelevant molecule.
-
Wash the wells 3 times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of each prepared blocking buffer to a set of wells.
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Repeat the washing step.
-
Add your this compound conjugated molecule to all wells and incubate according to your standard protocol.
-
Perform a final series of 3-5 washes with the wash buffer.
-
-
Analysis:
-
Develop the signal and measure the output.
-
The optimal blocking buffer is the one that provides the highest signal-to-noise ratio (signal in positive wells / signal in negative control wells).
-
Protocol 2: General Procedure for Antibody Conjugation with this compound
This protocol outlines the basic steps for labeling an antibody with this compound.
Methodology:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will interfere with the NHS ester reaction.
-
If present, remove additives like BSA and gelatin.
-
Adjust the antibody concentration to approximately 1 mg/mL.
-
-
Activation with DBCO-NHS ester:
-
Dissolve the this compound in a dry, water-miscible organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 20-30 fold molar excess of the DBCO-NHS ester to the antibody solution. The final DMSO concentration should be kept low (typically <20%) to avoid protein precipitation.
-
Incubate at room temperature for 60 minutes.
-
-
Quenching the Reaction:
-
Add Tris buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent using a desalting column (e.g., Zeba Spin Desalting Column, 7k MWCO).
-
-
Copper-Free Click Reaction:
-
Mix the purified DBCO-labeled antibody with a 2-4 fold molar excess of the azide-containing molecule.
-
Incubate overnight at 4°C or for 3-4 hours at room temperature.
-
-
Final Purification:
-
Purify the final antibody conjugate to remove any unreacted azide-containing molecule, for example, by liquid chromatography.
-
References
Validation & Comparative
A Comparative Guide to DBCO-PEG6-NH-Boc and Other DBCO Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the most powerful tools in this domain are dibenzocyclooctyne (DBCO) linkers, which participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. This guide provides an objective comparison of DBCO-PEG6-NH-Boc with other DBCO linkers, offering insights into their respective performance characteristics to aid in the selection of the optimal reagent for your research and development needs.
Introduction to DBCO Linkers
DBCO linkers are characterized by a strained eight-membered ring containing an alkyne, which reacts selectively and rapidly with azides to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native cellular processes. The versatility of DBCO linkers is further enhanced by the incorporation of polyethylene (B3416737) glycol (PEG) spacers and various functional groups, allowing for tailored applications in drug delivery, diagnostics, and proteomics.
This compound is a heterobifunctional linker featuring a DBCO moiety for click chemistry, a six-unit PEG spacer to enhance hydrophilicity and provide spatial separation, and a Boc-protected amine for subsequent functionalization. The Boc protecting group offers a stable handle that can be selectively removed under acidic conditions to reveal a primary amine, which can then be conjugated to a variety of molecules.
Performance Comparison of DBCO Linkers
The choice of a DBCO linker significantly impacts the physicochemical properties and biological performance of the resulting bioconjugate. Key parameters for comparison include reaction kinetics, hydrophilicity, stability, and steric hindrance.
Physicochemical Properties
The inclusion and length of a PEG spacer are critical determinants of a DBCO linker's properties. Longer PEG chains generally impart greater hydrophilicity to the linker and the resulting conjugate. This is particularly advantageous when working with hydrophobic payloads, as it can prevent aggregation and improve solubility in aqueous buffers.[1][2][3]
| Property | Non-PEGylated DBCO | Short-Chain PEG DBCO (e.g., PEG4) | Long-Chain PEG DBCO (e.g., PEG6, PEG12) |
| Hydrophilicity | Low | Moderate | High |
| Solubility in Aqueous Buffers | Limited | Good | Excellent |
| Potential for Aggregation | High (especially with hydrophobic cargo) | Reduced | Significantly Reduced |
| Spacer Length | Short | Moderate | Long |
Reaction Kinetics
The inherent reactivity of the DBCO group is generally high, leading to rapid reaction kinetics in SPAAC. While the PEG spacer itself is not expected to significantly alter the intrinsic rate of the click reaction, it can influence the overall conjugation efficiency by affecting the solubility and accessibility of the reactive moieties.
| Linker Type | Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) | Notes |
| DBCO | ~0.24 M⁻¹s⁻¹ | Generally exhibits fast kinetics.[4] |
| BCN | ~0.07 M⁻¹s⁻¹ | Another common strained alkyne, typically with slower kinetics than DBCO for this reaction.[4] |
Note: The reaction rate is dependent on the specific azide, solvent, and temperature.
Stability
The triazole linkage formed via SPAAC is highly stable. However, the overall stability of the bioconjugate can be influenced by the linker's structure. The hydrophilicity imparted by the PEG spacer can enhance the in vivo stability of a conjugate by reducing clearance and minimizing non-specific interactions.
| Linker Chemistry | Stability Consideration |
| DBCO-Azide (SPAAC) | The triazole bond is highly stable. The hydrophobicity of the DBCO group itself can sometimes lead to faster clearance, which is mitigated by PEGylation. |
| Maleimide-Thiol | Susceptible to retro-Michael addition and exchange with thiols like albumin in serum, leading to lower stability. |
Steric Hindrance
While PEG spacers offer numerous advantages, they can also introduce steric hindrance, which may impact the binding affinity or biological activity of the conjugated biomolecule. The optimal PEG length is often a balance between improving physicochemical properties and minimizing steric clash. Shorter linkers like PEG4 are less likely to cause significant steric hindrance compared to longer PEG chains.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM three times to ensure complete removal of residual TFA.
-
The resulting DBCO-PEG6-NH2 (as a TFA salt) can be used directly or purified further if necessary.
Protocol 2: General Antibody Conjugation using a DBCO-PEG-NHS Ester
This protocol outlines a typical workflow for conjugating a DBCO-PEG linker to an antibody, followed by a click reaction with an azide-modified molecule. The free amine of deprotected DBCO-PEG6-NH2 can be converted to an NHS ester for this purpose.
Part A: Antibody Labeling with DBCO-PEG-NHS Ester
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or spin filter
Procedure:
-
Prepare a stock solution of the DBCO-PEG-NHS ester in DMSO (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 15% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the DBCO-labeled antibody by passing it through a desalting column or using a spin filter to remove excess, unreacted linker.
Part B: Copper-Free Click Chemistry Conjugation
Materials:
-
DBCO-labeled antibody
-
Azide-functionalized molecule
-
Azide-free buffer (e.g., PBS)
Procedure:
-
Dissolve the azide-functionalized molecule in the azide-free buffer.
-
Add the azide-functionalized molecule to the DBCO-labeled antibody. A molar excess of 1.5-10 equivalents of the azide molecule can be used to drive the reaction to completion.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
The final antibody conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate methods to remove any unreacted components.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the chemical structures, reaction pathways, and experimental workflows.
Caption: Key components of the this compound linker.
Caption: The bioorthogonal SPAAC reaction.
Caption: A typical experimental workflow for antibody conjugation.
Conclusion
The selection of an appropriate DBCO linker is a critical decision in the design of bioconjugates. This compound offers a balance of features, including a highly reactive DBCO group for efficient click chemistry, a hydrophilic PEG6 spacer to improve solubility and reduce aggregation, and a versatile Boc-protected amine for further functionalization.
Compared to non-PEGylated DBCO linkers, this compound provides superior hydrophilicity, which is crucial for applications involving hydrophobic molecules or for enhancing the in vivo performance of therapeutics like antibody-drug conjugates. When compared to shorter-chain PEGylated DBCO linkers, the longer PEG6 spacer may offer enhanced solubility and greater spatial separation, although the potential for steric hindrance should be considered on a case-by-case basis. Ultimately, the optimal DBCO linker will depend on the specific requirements of the application, including the nature of the biomolecules and payloads involved, and the desired properties of the final conjugate. This guide provides the foundational knowledge and experimental frameworks to make an informed decision for your bioconjugation needs.
References
A Comparative Guide to DBCO-PEG6-NH-Boc and NHS Ester Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a cornerstone of modern life sciences research and therapeutic development. The choice of crosslinker is critical, dictating the efficiency, specificity, and stability of the resulting bioconjugate. This guide provides an objective, data-driven comparison between two widely used classes of amine-reactive crosslinkers: the modern DBCO-PEG6-NH-Boc, which utilizes copper-free click chemistry, and the conventional N-hydroxysuccinimide (NHS) ester crosslinkers.
Introduction to the Chemistries
This compound is a heterobifunctional crosslinker that leverages the power of bioorthogonal chemistry. It contains a Dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a Boc-protected amine for further functionalization, and a hydrophilic polyethylene (B3416737) glycol (PEG6) spacer. The key reaction is the highly specific and efficient copper-free click reaction between the DBCO group and an azide-functionalized molecule.[1][2] This chemistry is bioorthogonal, meaning it occurs with high selectivity in complex biological systems without interfering with native biochemical processes.[3][4]
NHS ester crosslinkers are a well-established class of amine-reactive reagents.[5][6] They react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, via nucleophilic acyl substitution to form stable amide bonds.[7] This reaction is typically performed under physiological to slightly alkaline conditions.[8][9]
Performance Comparison: A Data-Driven Analysis
The choice between DBCO-based click chemistry and NHS ester chemistry hinges on the specific requirements of the application, including the desired level of specificity, control over the degree of labeling, and the biological environment in which the conjugation will be performed.
| Feature | This compound (via SPAAC) | NHS Ester Crosslinkers |
| Reaction Mechanism | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution |
| Specificity | Highly specific for azides; bioorthogonal.[2][4] | Primarily targets primary amines (lysine, N-terminus), but side reactions with other nucleophilic residues (serine, threonine, tyrosine) can occur, especially at higher pH.[10][11][12] |
| Reaction pH | Typically physiological (pH 7.0-8.5).[3] | Optimal at slightly alkaline pH (7.2-8.5) to deprotonate amines, but hydrolysis increases at higher pH.[7][8] |
| Reaction Speed | DBCO is one of the most reactive cycloalkynes, leading to fast reaction rates.[13] The reaction of DBCO with azides is generally faster than the reaction of NHS esters with amines, especially when considering the competing hydrolysis of NHS esters. | The reaction with amines is rapid, but competes with hydrolysis, which can be significant, especially in dilute protein solutions or at higher pH.[9] |
| Stability of Resulting Bond | Forms a highly stable triazole linkage, resistant to hydrolysis and enzymatic cleavage.[14][15][16][17] | Forms a stable amide bond, but this bond can be subject to enzymatic cleavage by proteases.[17] |
| Control over Conjugation | Allows for precise, site-specific labeling if the azide (B81097) is introduced at a specific location, leading to homogenous conjugates.[18] | Results in random labeling of accessible primary amines, leading to a heterogeneous mixture of conjugates.[5] |
| Biocompatibility | Copper-free click chemistry is highly biocompatible and suitable for use in living systems.[3] | Generally biocompatible, but the potential for side reactions and the need for pH optimization should be considered. |
| Hydrophilicity | The PEG6 spacer enhances water solubility and reduces aggregation. | Solubility varies depending on the specific NHS ester; some require organic co-solvents. |
Reaction Mechanisms and Experimental Workflows
This compound Chemistry
The use of this compound typically involves a two-step process. First, the Boc-protecting group is removed to reveal a primary amine, which can then be conjugated to a molecule of interest. Alternatively, a DBCO-NHS ester can be used to directly label a primary amine on a biomolecule, introducing the DBCO moiety for a subsequent click reaction with an azide-functionalized partner.
NHS Ester Chemistry
NHS ester crosslinkers react directly with primary amines on biomolecules to form an amide bond, releasing N-hydroxysuccinimide as a byproduct.
Experimental Protocols
General Protocol for Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a protein with a DBCO-NHS ester for subsequent click chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[19] If the buffer contains primary amines like Tris, a buffer exchange is necessary.[19]
-
DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[4]
-
Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution.[1] The final concentration of the organic solvent should be kept below 10-20% to avoid protein denaturation.[20]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[20] Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column.[1] The DBCO-labeled protein is now ready for the click reaction with an azide-functionalized molecule.
General Protocol for Protein Labeling with an NHS Ester Crosslinker
This protocol provides a general procedure for labeling a protein with a standard NHS ester.
Materials:
-
Protein of interest
-
NHS ester crosslinker
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[7][8]
-
Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.[7][8]
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in the reaction buffer (if soluble) or in a small amount of anhydrous DMSO or DMF.[5][8]
-
Conjugation Reaction: Add the dissolved NHS ester to the protein solution. A molar excess of 8-fold is often used for mono-labeling.[8]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.[5][7]
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution to react with any unreacted NHS ester.[7]
-
Purification: Separate the labeled protein from excess reagent and byproducts using a desalting column.[5]
Logical Workflow for Crosslinker Selection
The choice between DBCO-based and NHS ester-based crosslinking depends on the specific experimental goals.
Conclusion
Both this compound and NHS ester crosslinkers are powerful tools for bioconjugation, each with distinct advantages and limitations.
Choose this compound when:
-
High specificity and bioorthogonality are paramount.
-
Precise control over the site of conjugation and a homogeneous product are required.
-
The reaction is performed in a complex biological environment or in living systems.
-
High stability of the resulting linkage is critical.
Choose NHS ester crosslinkers when:
-
A simple, one-step conjugation to primary amines is sufficient.
-
Random labeling of accessible amines and a heterogeneous product are acceptable.
-
Cost-effectiveness is a major consideration for routine labeling applications.
Ultimately, the optimal choice of crosslinker depends on a thorough understanding of the experimental objectives and the chemical properties of the biomolecules involved. For applications demanding precision, stability, and biocompatibility, the advanced features of DBCO-based click chemistry offer a clear advantage. For more general labeling purposes where a degree of heterogeneity is tolerable, NHS esters remain a reliable and economical option.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. DBCO NHS ester (A270193) | Antibodies.com [antibodies.com]
- 14. mdpi.com [mdpi.com]
- 15. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chimia.ch [chimia.ch]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The PEG6 Linker Advantage in DBCO Reagents: A Comparative Guide
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of success. Dibenzocyclooctyne (DBCO) reagents, pivotal for copper-free click chemistry, are frequently paired with polyethylene (B3416737) glycol (PEG) linkers to enhance their utility. This guide provides an objective comparison of DBCO reagents featuring a PEG6 linker against other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of optimal bioconjugation tools.
The inclusion of a PEG linker between the DBCO moiety and a reactive group confers several advantageous properties. The hexaethylene glycol (PEG6) spacer, in particular, offers a compelling balance of these benefits.
Enhanced Hydrophilicity and Solubility
A primary advantage of incorporating a PEG6 linker is the significant enhancement of aqueous solubility of the DBCO reagent. The repeating ethylene (B1197577) glycol units of the PEG chain are hydrophilic, which helps to counteract the inherent hydrophobicity of the DBCO group and many conjugated payloads. This improved solubility is crucial for preventing aggregation and ensuring the homogeneity of the final conjugate, especially when working with hydrophobic drugs.[1][2]
Reduction of Steric Hindrance
The PEG6 linker acts as a flexible spacer arm, providing spatial separation between the conjugated molecules. This separation can be critical in minimizing steric hindrance, which might otherwise impede the binding of a bioconjugate to its target, such as an antibody to its antigen.[3][4] The flexibility of the PEG chain allows the conjugated molecules to orient themselves favorably for interaction, potentially leading to higher binding affinity and biological activity. Shorter linkers may not provide sufficient separation, while excessively long linkers could in some cases negatively impact activity.[4]
Improved Pharmacokinetics and Stability
In the context of ADCs, the length of the PEG linker has a profound impact on the pharmacokinetic (PK) profile of the conjugate. Generally, increasing the length of the PEG linker leads to a longer plasma half-life and reduced clearance.[5] This is attributed to the "stealth" effect of the hydrophilic PEG chain, which creates a hydration shell around the conjugate, shielding it from proteolytic degradation and reducing renal clearance.[6]
Shorter linkers, however, may result in better ADC stability by keeping the payload tucked within the steric shield of the antibody.[7][8] The PEG6 linker represents a balance, offering improved pharmacokinetics over non-PEGylated or very short-chain linkers, while potentially maintaining better stability than very long PEG chains.
Biocompatibility
PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it an ideal component for in vivo applications.[6] The use of a PEG6 linker in DBCO reagents ensures that the resulting bioconjugates are well-tolerated, minimizing the risk of adverse immune responses.
Comparative Performance Data
The following tables summarize quantitative data comparing the performance of bioconjugates with different PEG linker lengths. While not all data points specifically include a PEG6 linker, the trends provide valuable insights into its expected performance relative to shorter and longer alternatives.
| Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance | |||
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[5] |
| Table 2: Effect of PEG Linker Length on Receptor Binding Affinity | ||
| PEG Linker Length | IC50 (nM) | Reference Molecule |
| PEG2 | 4.3 ± 0.5 | natGa-NOTA-PEGn-RM26 |
| PEG3 | 4.0 ± 0.6 | natGa-NOTA-PEGn-RM26 |
| PEG4 | 3.8 ± 0.4 | natGa-NOTA-PEGn-RM26 |
| PEG11 | 9.0 ± 0.8 | natGa-NOTA-PEGn-RM26 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific context, shorter PEG linkers resulted in higher binding affinity. |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of DBCO-PEG reagents.
Protocol 1: General Procedure for Antibody-Oligo Conjugation using DBCO-PEG-NHS Ester
1. Antibody Activation with DBCO-PEG-NHS Ester:
-
Mix the antibody with a 20-30 fold molar excess of DBCO-PEG-NHS ester dissolved in DMSO (10 mM solution). The final DMSO concentration should be approximately 20%, and the antibody concentration around 1 mg/mL.[9]
-
Incubate the reaction at room temperature for 60 minutes.[9]
-
Quench the reaction by adding Tris buffer (10 µL of 100mM in water) to the reaction mixture to consume any unreacted DBCO-NHS ester.[9]
-
Incubate for an additional 15 minutes.[9]
-
Remove the excess, unreacted DBCO-PEG-NHS ester using a spin desalting column.[9]
2. Quantification of DBCO Incorporation (Degree of Labeling - DOL):
-
Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.[9][10]
-
The average number of conjugated DBCO molecules per antibody can be determined using the Beer-Lambert law and the respective molar extinction coefficients of the antibody and the DBCO group.[9]
3. Click Reaction with Azide-modified Oligonucleotide:
-
Add the azide-functionalized oligonucleotide to the DBCO-activated antibody.[9]
-
Incubate the reaction overnight at 4°C.[9]
-
Purify the final antibody-oligonucleotide conjugate using liquid chromatography (e.g., size-exclusion or ion-exchange HPLC).[9]
-
Validate the final conjugate using SDS-PAGE.[9]
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Plating: Plate target antigen-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs (with varying PEG linkers) and add them to the wells. Include untreated cells as a control.[12]
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.[4]
-
Cell Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or AlamarBlue) to each well according to the manufacturer's instructions.[4][11]
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Normalize the data to the untreated control wells and plot cell viability against the log of the ADC concentration to determine the IC50 value.[4][11]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use healthy mice or rats for the study.
-
Administration: Administer ADCs with varying PEG linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Key advantages conferred by the PEG6 linker in DBCO reagents.
Caption: Experimental workflow for ADC synthesis using a DBCO-PEG6 linker.
Conclusion
The PEG6 linker in DBCO reagents offers a compelling combination of enhanced aqueous solubility, reduced steric hindrance, and improved pharmacokinetic properties, all while maintaining excellent biocompatibility. While the optimal linker length is ultimately dependent on the specific application, antibody, and payload, the available data suggests that the PEG6 linker provides a well-balanced profile for a wide range of bioconjugation applications. By carefully considering the interplay between linker length and the desired properties of the final conjugate, researchers can leverage the advantages of the PEG6 linker to design more effective and stable bioconjugates for therapeutic and diagnostic purposes.
References
- 1. labinsights.nl [labinsights.nl]
- 2. benchchem.com [benchchem.com]
- 3. DBCO-PEG4-DBCO [baseclick.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of DBCO-PEG6-Labeled Antibodies
For researchers, scientists, and drug development professionals, the precise characterization of labeled antibodies is paramount to ensuring the efficacy, safety, and reproducibility of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides a comprehensive comparison of antibodies labeled using DBCO-PEG6 chemistry with those labeled via traditional N-hydroxysuccinimide (NHS) ester methods. We present supporting experimental data, detailed protocols for key characterization assays, and visualizations to clarify complex workflows.
The use of a Dibenzocyclooctyne (DBCO) linker, particularly one with a polyethylene (B3416737) glycol (PEG) spacer like DBCO-PEG6-NH-Boc, facilitates a highly specific and bioorthogonal conjugation reaction through copper-free click chemistry. This method offers potential advantages over conventional NHS ester chemistry, which randomly targets primary amines on the antibody surface. This guide will explore these differences through a data-driven lens.
Performance Comparison: DBCO-PEG6 vs. NHS Ester Labeling
The choice of labeling chemistry significantly impacts the key quality attributes of a labeled antibody. While direct comparative studies for the DBCO-PEG6 variant are limited in publicly available literature, we can extrapolate from data on similar PEGylated DBCO linkers and compare the expected performance against traditional NHS ester labeling. The inclusion of a hydrophilic PEG6 spacer is intended to improve water solubility and reduce steric hindrance, which can be beneficial when conjugating hydrophobic payloads.
Table 1: Comparison of Key Performance Parameters
| Parameter | DBCO-PEG6 Labeling (Expected) | NHS Ester Labeling (Typical) | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | More defined and controllable, often targeted to specific sites. | Heterogeneous mixture of species with a wider DAR distribution. | HIC-HPLC, RP-HPLC, Mass Spectrometry |
| Conjugation Efficiency | High, due to the bioorthogonal nature of click chemistry. | Variable, can be influenced by buffer conditions and antibody isoelectric point. | LC-MS |
| Purity (% Monomer) | >95% | Typically >90%, but can be lower depending on conditions. | Size-Exclusion Chromatography (SEC) |
| Aggregation | Generally lower, as the hydrophilic PEG spacer mitigates hydrophobicity of the payload.[1] | Can be higher, especially with hydrophobic payloads, due to increased surface hydrophobicity.[2] | Size-Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | Potentially improved therapeutic window due to homogeneity. | Efficacy can be impacted by heterogeneous DAR and potential for aggregation. | Cell-Based Viability Assays (e.g., MTT) |
Note: The data presented for DBCO-PEG6 labeling is extrapolated from studies on similar DBCO-PEG linkers. Actual results may vary depending on the specific antibody, payload, and conjugation conditions.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate characterization of labeled antibodies. Below are methodologies for the key assays cited in this guide.
Protocol 1: Antibody Labeling with DBCO-PEG6-NHS Ester
This protocol describes the conjugation of a DBCO-PEG6 moiety to an antibody via its primary amines for subsequent click chemistry with an azide-containing payload.
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
-
DBCO-PEG6-NHS Ester Preparation:
-
Dissolve the DBCO-PEG6-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved DBCO-PEG6-NHS ester to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Purification:
-
Remove unreacted DBCO reagent and byproducts using a desalting column or dialysis against PBS.
-
-
Click Reaction with Azide-Payload:
-
Add the azide-functionalized payload to the DBCO-labeled antibody solution at a 2- to 3-fold molar excess.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final antibody conjugate using size-exclusion chromatography (SEC) to remove unreacted payload and other impurities.
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[3]
-
Sample Preparation:
-
Dilute the antibody conjugate to a concentration of 1 mg/mL in the HIC mobile phase A.
-
-
HIC-HPLC Conditions:
-
Column: A HIC column suitable for antibodies (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100
-
Protocol 3: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.
-
Sample Preparation:
-
Dilute the antibody conjugate to a concentration of 1 mg/mL in the SEC mobile phase.
-
-
SEC-HPLC Conditions:
-
Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species by dividing the peak area of that species by the total peak area.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the antibody conjugate.[4][5]
-
Cell Seeding:
-
Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the antibody conjugate and a relevant isotype control.
-
Add the diluted conjugates to the cells and incubate for 72-96 hours.
-
-
MTT Addition:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by fitting the data to a dose-response curve.
-
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the key workflows.
References
- 1. Monoclonal antibody conjugates of doxorubicin prepared with branched peptide linkers: inhibition of aggregation by methoxytriethyleneglycol chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of DBCO-PEG6-NH-Boc and Alternative Bioconjugation Linkers
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional linkers is a critical step in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). Mass spectrometry (MS) provides an indispensable tool for verifying the identity, purity, and stability of these critical reagents. This guide offers a comparative overview of the mass spectrometry analysis of DBCO-PEG6-NH-Boc, a widely used copper-free click chemistry linker, and two common alternatives: TCO-PEG4-NHS ester and Azide-PEG4-NHS ester.
Performance Comparison at a Glance
The selection of a bifunctional linker is often guided by the specific requirements of the conjugation strategy. The choice between DBCO, TCO, and azide (B81097) functionalities depends on the desired reaction kinetics and the nature of the biomolecule to be modified. Mass spectrometry is employed to confirm the successful synthesis and purity of these linkers before their use in complex bioconjugation reactions.
| Feature | This compound | TCO-PEG4-NHS Ester | Azide-PEG4-NHS Ester |
| Molecular Weight (Da) | 711.85 | 514.57 | 388.37[1] |
| Primary MS Ionization | ESI | ESI | ESI |
| Typical Adducts | [M+H]+, [M+Na]+ | [M+H]+, [M+Na]+ | [M+H]+, [M+Na]+ |
| Key Fragmentation | Loss of Boc group, PEG chain fragmentation | Loss of NHS group, PEG chain fragmentation | Loss of N2 from azide, loss of NHS group |
Mass Spectrometry Data and Fragmentation Analysis
The following tables summarize the expected and observed mass spectrometry data for this compound and its alternatives. The fragmentation patterns are predicted based on the known behavior of their constituent chemical moieties in a mass spectrometer.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Expected Value | Theoretical Observed m/z | Key Fragmentation Products (m/z) |
| Molecular Formula | C38H53N3O10 | ||
| Monoisotopic Mass | 711.3731 | ||
| [M+H]+ | 712.3809 | 712.4 | 656.3 (Loss of isobutylene), 612.3 (Loss of Boc group), PEG ladder ions |
| [M+Na]+ | 734.3629 | 734.4 | 678.3 (Loss of isobutylene), 634.3 (Loss of Boc group), PEG ladder ions |
Note: The fragmentation of the Boc (tert-Butyloxycarbonyl) group is a well-characterized process in mass spectrometry. It primarily proceeds through two pathways: a McLafferty-type rearrangement resulting in the loss of isobutylene (B52900) (56 Da), or the neutral loss of the entire Boc group (100 Da)[2][3][4].
Table 2: Comparative Mass Spectrometry Data for Alternative Linkers
| Linker | Molecular Formula | Monoisotopic Mass (Da) | Theoretical [M+H]+ (m/z) | Key Fragmentation Products (m/z) |
| TCO-PEG4-NHS Ester | C24H38N2O10 | 514.2526[5] | 515.2604 | 414.2 (Loss of NHS), PEG ladder ions |
| Azide-PEG4-NHS Ester | C15H24N4O8 | 388.1594[1] | 389.1672 | 361.1 (Loss of N2), 288.1 (Loss of NHS), PEG ladder ions |
Experimental Protocols
A generalized protocol for the analysis of small molecule PEG linkers using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol can be adapted for the specific instrument and linker being analyzed.
LC-MS/MS Analysis of Bifunctional PEG Linkers
-
Sample Preparation:
-
Dissolve the linker in an appropriate solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to induce fragmentation and obtain a comprehensive fragmentation spectrum.
-
Visualizing Experimental Workflows and Molecular Structures
The following diagrams illustrate the experimental workflow for LC-MS analysis and the chemical structures of the compared linkers.
Caption: A generalized workflow for the LC-MS/MS analysis of bifunctional linkers.
Caption: Structures and molecular weights of the compared bifunctional linkers.
Conclusion
The mass spectrometric analysis of this compound and its alternatives is a straightforward process that provides essential information for quality control and reaction monitoring in bioconjugation workflows. The predictable fragmentation patterns of the PEG chains and the characteristic losses of protecting and activating groups allow for confident identification of these linkers. Researchers should select the appropriate linker based on the specific needs of their application and utilize the described mass spectrometry protocols to ensure the quality of their reagents.
References
- 1. Azido-PEG4-NHS ester | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chemscene.com [chemscene.com]
A Comparative Guide to HPLC Purification and Analysis of DBCO-PEG6-NH-Boc Reactions
For researchers and professionals in drug development and chemical biology, the efficient purification and analysis of functionalized linkers are critical for successful bioconjugation. Dibenzocyclooctyne (DBCO) derivatives, such as DBCO-PEG6-NH-Boc, are essential reagents for copper-free click chemistry. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the purification and analysis of this compound reaction mixtures. Experimental data and detailed protocols are presented to assist in method selection for optimal purity, yield, and throughput.
Comparison of Key Performance Metrics
The choice of a purification method is a trade-off between resolution, speed, cost, and scalability. While HPLC is a powerful tool for achieving high purity, other techniques such as Flash Chromatography, Fast Protein Liquid Chromatography (FPLC), and Aqueous Two-Phase Systems (ATPS) offer distinct advantages for specific applications.
| Performance Metric | Reversed-Phase HPLC | Flash Chromatography | Fast Protein Liquid Chromatography (FPLC) | Aqueous Two-Phase System (ATPS) |
| Principle of Separation | Hydrophobicity | Polarity | Size, Charge, or Hydrophobicity (Method Dependent) | Differential partitioning between two immiscible aqueous phases |
| Typical Purity | >98%[1] | 80-95% (highly dependent on sample complexity) | >95% (typically for biomolecules) | >99% (demonstrated for PEGylated proteins)[2][3] |
| Typical Yield | ~93%[1] | ~78%[1] | >90% (typically for biomolecules) | 50-60% (for specific PEGylated proteins)[2][3] |
| Analysis/Purification Time | 15-45 minutes per sample[1] | 10-30 minutes per sample | 30-90 minutes per sample[4] | Rapid partitioning (<30 min), but phase separation and extraction can add time[2] |
| Scale | Analytical to Preparative (mg to g) | Preparative (mg to kg) | Analytical to Preparative (µg to g) | Preparative to Process (g to kg) |
| Cost (Equipment) | High[] | Low to Medium | Medium to High | Low |
| Primary Advantage | High resolution and purity[] | High throughput and scalability | Gentle conditions for biomolecules[6][7] | Highly scalable and cost-effective[8] |
| Primary Limitation | Lower throughput, higher cost[] | Lower resolution | Less suited for small molecules, lower pressure limits[6][9] | Can be complex to optimize, may require specific polymer/salt systems[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful purification and analysis. Below are representative protocols for each major method discussed.
Reversed-Phase HPLC (RP-HPLC) Protocol
This method is ideal for achieving high-purity fractions of the desired product and for analytical confirmation of reaction completion.
Sample Preparation:
-
Quench the reaction mixture if necessary.
-
If the reaction solvent is incompatible with the mobile phase (e.g., high concentration of non-polar organic solvent), perform a solvent exchange or a simple extraction. For a reaction in an aqueous/organic mixture, the sample can often be directly injected.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 silica (B1680970) gel column (e.g., 10 µm particle size, 10 x 250 mm for preparative scale).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient tailored to the hydrophobicity of the products. A starting point could be a gradient from 30% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 2 mL/min for a 10 mm ID preparative column.[1]
-
Detection: UV absorbance at 254 nm (for the DBCO moiety) and potentially a secondary wavelength depending on the reaction partner.[1]
-
Analysis: Successful reaction is confirmed by the appearance of a new peak with a different retention time from the starting materials. The product can be collected, and purity is assessed by the peak area percentage.
Flash Chromatography Protocol
Flash chromatography is a suitable technique for rapid, large-scale purification where high resolution is not the primary concern.
Sample Preparation:
-
Concentrate the reaction mixture under reduced pressure.
-
Adsorb the crude material onto a small amount of silica gel or a suitable sorbent.
-
Load the dried material onto the flash column.
Chromatography Conditions:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A solvent system providing good separation on a TLC plate, such as a gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 1% to 10% methanol).[1]
-
Elution: The sample is eluted under positive pressure, and fractions are collected.
-
Analysis: Fractions are analyzed by TLC or analytical HPLC to identify those containing the pure product.
Fast Protein Liquid Chromatography (FPLC) Protocol
While typically used for biomolecules, FPLC can be adapted for small molecule purification, particularly using size-exclusion or reversed-phase media designed for lower pressures.[9][11][12]
Sample Preparation:
-
Ensure the sample is fully dissolved in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
FPLC Conditions (Size-Exclusion Chromatography):
-
Column: Size-exclusion column with a fractionation range suitable for the molecular weight of the target compound (e.g., Sephadex G-25).
-
Mobile Phase: An isocratic flow of a buffer in which the compound is soluble (e.g., phosphate-buffered saline or an aqueous buffer with a low percentage of organic solvent).
-
Flow Rate: Typically 1-5 mL/min, depending on the column size.
-
Detection: UV absorbance at 254 nm.
-
Principle: This method separates the larger PEGylated product from smaller unreacted starting materials or byproducts.
Aqueous Two-Phase System (ATPS) Protocol
ATPS is a liquid-liquid extraction technique that partitions molecules based on their surface properties. It is highly scalable and avoids the use of solid stationary phases.[8][10]
System Preparation:
-
Prepare stock solutions of the phase-forming components (e.g., a high concentration of a polymer like Polyethylene Glycol (PEG) and a salt like potassium phosphate).[13]
-
Determine the appropriate concentrations of polymer and salt to form two distinct phases by constructing a phase diagram.
Extraction Protocol:
-
Dissolve the crude reaction mixture in the prepared two-phase system.
-
Mix the components thoroughly to allow for the partitioning of the solutes between the top (polymer-rich) and bottom (salt-rich) phases.
-
Allow the phases to separate either by gravity or by centrifugation.
-
The this compound product, being hydrophobic, is expected to partition into the more hydrophobic PEG-rich phase.
-
Physically separate the two phases and extract the product from the desired phase.
Visualizing the Workflows
To better illustrate the processes, the following diagrams outline the experimental workflow for a typical this compound reaction and purification, and a comparison of the purification methodologies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Automated small‐scale protein purification and analysis for accelerated development of protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. Chromatography Methods Compared: HPLC vs. FPLC vs. GC [synapse.patsnap.com]
- 8. Aqueous Two Phase Systems for the Recovery of Biomolecules â A Review [article.sapub.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Recent advances in drug delivery applications of aqueous two-phase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FPLC vs. HPLC: Key Differences, Applications, and How to Choose the Right System [labx.com]
- 12. How FPLC and HPLC Accelerate Drug Discovery and Protein Purification - Surplus Solutions [ssllc.com]
- 13. Reactive aqueous two-phase systems for the production and purification of PEGylated proteins | Electronic Journal of Biotechnology [ejbiotechnology.info]
A Researcher's Guide to Bioconjugation: Exploring Alternatives to DBCO-PEG6-NH-Boc
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing the efficiency, stability, and ultimate performance of the final product. While DBCO-PEG6-NH-Boc has been a valuable tool in the bioconjugation toolbox, a diverse landscape of alternative linkers offers unique advantages for specific applications. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to empower researchers in making informed decisions for their bioconjugation strategies.
The primary alternatives to the traditional NHS-alkyne linker for amine functionalization fall into two main categories of "click chemistry": copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] Concerns regarding the cytotoxicity of copper have spurred the development of copper-free click chemistries, which are central to the alternatives discussed in this guide.[2][3][4]
Key Alternative Bioorthogonal Chemistries
Beyond the well-established SPAAC reaction involving DBCO, several other bioorthogonal reactions provide a rich toolkit for bioconjugation. These include:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: This reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally fast reaction kinetics.[5][6][7][8] The reaction is highly bioorthogonal and proceeds efficiently under physiological conditions without the need for a catalyst.[5][6]
-
Alternative Strained Alkynes for SPAAC: Bicyclo[6.1.0]nonyne (BCN) has emerged as a significant alternative to DBCO.[1][9] It offers different stability and hydrophilicity profiles that can be advantageous in certain contexts.[9]
-
Thiol-Specific Chemistries: For targeting cysteine residues, maleimide-based linkers are a widely used and efficient option.[1][10]
-
Cleavable Linkers: Hydrazone and oxime linkers, which are formed from the reaction of a carbonyl group with a hydrazine (B178648) or hydroxylamine, offer pH-sensitive cleavage, a desirable feature for drug delivery applications.[10]
The choice of linker chemistry significantly impacts the properties of the resulting bioconjugate. Factors such as reaction speed, stability in biological media, and the physicochemical properties of the linker itself must be carefully considered.
Quantitative Comparison of Linker Performance
The selection of a bioconjugation method often hinges on factors such as reaction speed, efficiency under physiological conditions, and the stability of the resulting linkage. The following tables summarize key quantitative data for several powerful alternatives to DBCO-based SPAAC.
Table 1: Comparison of Second-Order Rate Constants for Bioorthogonal Reactions
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Key Advantages |
| IEDDA | Tetrazine & Trans-cyclooctene (TCO) | Up to 3,300,000 M⁻¹s⁻¹ in H₂O | Exceptionally fast, catalyst-free, highly bioorthogonal.[2][11] |
| SPAAC | Dibenzocyclooctyne (DBCO) & Azide | ~1 M⁻¹s⁻¹ | Copper-free, biocompatible, stable linkage.[12] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) & Azide | ~0.1 M⁻¹s⁻¹ | Copper-free, more hydrophilic and stable in the presence of thiols than DBCO.[9] |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Cyclooctyne & Nitrone | 3.4 x 10⁻⁴ - 5.8 x 10⁻² M⁻¹s⁻¹ | Metal-free, good reaction rates.[2] |
| Photo-induced Tetrazole-Alkene Cycloaddition | Tetrazole & Alkene | Up to 1299 ± 110 M⁻¹s⁻¹ | Light-triggered, spatiotemporal control.[2] |
Table 2: Stability of DBCO and BCN Linkers under Various Conditions [9]
| Condition | DBCO Stability | BCN Stability | Key Observations |
| Glutathione (GSH) | Less stable (half-life ~71 min) | More stable (half-life ~6 h) | BCN is significantly more stable in the presence of this common intracellular antioxidant. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Unstable over 24 hours | More stable | BCN is a better choice when reducing conditions are required. |
| Aqueous Buffers (e.g., PBS) | Generally stable | Generally stable | DBCO's reactivity can decrease over time at -20°C due to oxidation and hydration. |
Table 3: Physicochemical Properties of DBCO and BCN [9]
| Property | DBCO | BCN | Implications |
| Molecular Size | Larger | Smaller | BCN's smaller size can minimize steric hindrance. |
| Lipophilicity | More lipophilic/hydrophobic | Less lipophilic/more hydrophilic | BCN is a less hydrophobic alternative, which can improve conjugate solubility. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and successful implementation of these bioconjugation strategies.
Protocol 1: General Procedure for Protein Labeling with an NHS Ester-Functionalized Linker (e.g., DBCO-PEG-NHS or TCO-PEG-NHS)
This protocol describes the labeling of primary amines on a protein with an NHS ester-activated linker.
Materials:
-
Protein solution (e.g., antibody at 1-5 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester crosslinker (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare the protein solution: Dissolve or buffer exchange the protein into an amine-free buffer at the desired concentration.
-
Prepare the linker stock solution: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Conjugation reaction: Add a calculated molar excess of the linker stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: IEDDA Ligation of a Tetrazine-Fluorophore to a TCO-Modified Protein
This protocol outlines the reaction between a trans-cyclooctene (TCO)-modified protein and a tetrazine-conjugated fluorophore.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore conjugate
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) system or desalting column
Procedure:
-
Prepare the tetrazine-fluorophore solution: Prepare a stock solution of the tetrazine-fluorophore in DMSO or DMF.
-
Bioconjugation reaction: In a microcentrifuge tube, combine the TCO-modified protein and the tetrazine-fluorophore solution. A molar excess of the tetrazine-fluorophore (e.g., 2-5 fold) is typically used to ensure complete labeling.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance peak (around 520 nm) using a spectrophotometer.
-
Purification: Purify the resulting fluorescently labeled protein from unreacted tetrazine-fluorophore using SEC or a desalting column.
-
Analysis: Analyze the final conjugate by SDS-PAGE with fluorescence imaging and UV-Vis spectroscopy to confirm successful conjugation and determine the final concentration and DOL.
Visualizing Bioconjugation Workflows and Chemistries
Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and the chemical principles of the discussed bioconjugation reactions.
Caption: A two-step workflow for creating an Antibody-Drug Conjugate (ADC) using SPAAC.
Caption: Comparison of SPAAC and IEDDA bioorthogonal reactions.
By understanding the nuances of these alternative linkers and their corresponding chemistries, researchers can better tailor their bioconjugation strategies to meet the specific demands of their research, from basic science to the development of next-generation therapeutics and diagnostics. The choice between DBCO, BCN, TCO-tetrazine, and other chemistries will depend on the required reaction kinetics, the stability of the conjugate in its intended environment, and the overall physicochemical properties desired for the final bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Stability of DBCO-PEG6-NH-Boc Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the linker is a critical parameter that dictates the reliability of experimental results and the in vivo efficacy of therapeutic conjugates. Dibenzocyclooctyne (DBCO) reagents are cornerstones of copper-free click chemistry, prized for their bioorthogonality and efficiency. This guide provides a comprehensive assessment of the stability of DBCO-PEG6-NH-Boc, a popular amine-reactive DBCO linker, and compares its performance with alternative bioconjugation reagents.
At a Glance: Stability Profile of this compound
The stability of the this compound linker is primarily influenced by the integrity of the DBCO group and the Boc-protected amine. The hexaethylene glycol (PEG6) linker itself is generally considered stable and enhances the water solubility of the conjugate. The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions to reveal the primary amine for subsequent conjugation.
The DBCO moiety is susceptible to degradation under strongly acidic conditions and can be sensitive to certain oxidizing agents. For long-term storage, the compound should be kept as a solid at -20°C, protected from light and moisture.[1] When preparing solutions for conjugation, it is recommended to use anhydrous solvents like DMSO or DMF and to prepare aqueous working solutions fresh for each experiment to minimize hydrolysis.[1]
Quantitative Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, the following data for the closely related DBCO-NHCO-PEG4-acid provides a strong indication of the stability of the DBCO core under various aqueous conditions. The primary degradation pathway for the DBCO group under these conditions involves the potential for oxidation or the addition of water to the strained triple bond.[1]
Table 1: Aqueous Stability of DBCO-NHCO-PEG4-Acid [1]
| Buffer (pH) | Temperature (°C) | Incubation Time (hours) | Remaining Intact Reagent (%) | Notes |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 (PBS) | 4 | 48 | >95% | Optimal short-term storage condition for working solutions. |
| 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 (PBS) | 37 | 24 | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable, but higher pH can increase the rate of hydrolysis of other functional groups if present. |
Comparison with Alternative Amine-Reactive Linkers
The choice of a linker for bioconjugation depends on the specific application, including the desired reaction kinetics, the stability of the final conjugate, and the reaction conditions.
Table 2: Comparative Stability of Common Amine-Reactive Linkers
| Linker Chemistry | Reactive Group | Bond Formed | Key Stability Considerations |
| DBCO-PEG-Amine | Strained Alkyne (DBCO) | Triazole (with azide) | The triazole ring formed is highly stable. The DBCO group itself is moderately stable in aqueous buffers (pH 6-9) but can degrade under strongly acidic conditions or in the presence of certain oxidizing agents. |
| BCN-PEG-Amine | Strained Alkyne (BCN) | Triazole (with azide) | Generally exhibits higher stability than DBCO in the presence of thiols and some reducing agents. BCN is also less hydrophobic than DBCO. |
| NHS Ester | N-Hydroxysuccinimide Ester | Amide | Highly susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH. Stock solutions should be prepared fresh in anhydrous solvents. The resulting amide bond is very stable. |
| Maleimide | Maleimide | Thioether (with thiol) | The thioether bond is susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione. Stability can be enhanced through specific chemical modifications of the succinimide (B58015) ring. |
Experimental Protocols
Protocol 1: Assessing the Aqueous Stability of this compound by HPLC
This protocol provides a method to quantify the stability of the DBCO moiety in an aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm for DBCO)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution in the aqueous buffer of choice to a final concentration of 1 mM.
-
Time Zero (T=0) Sample: Immediately inject a 20 µL aliquot of the working solution onto the HPLC system.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Collect Timepoints: At predetermined intervals (e.g., 2, 4, 8, 12, 24 hours), inject a 20 µL aliquot onto the HPLC.
-
HPLC Analysis: Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from potential degradation products.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of the intact reagent remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage of remaining reagent versus time to determine the degradation kinetics.
-
Protocol 2: General Procedure for Amine Conjugation and Boc Deprotection
Part A: Conjugation to an Amine-Containing Molecule (Post-Boc Deprotection)
This protocol assumes the Boc protecting group has been removed.
Materials:
-
DBCO-PEG6-NH2 (deprotected)
-
Molecule with a reactive group for amine conjugation (e.g., NHS ester, carboxylic acid)
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the amine-containing molecule in the appropriate reaction buffer.
-
Dissolve the DBCO-PEG6-NH2 in DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Add the desired molar excess of the DBCO-PEG6-NH2 solution to the amine-containing molecule.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding the quenching buffer.
-
Purify the conjugate using a desalting column to remove excess reagents.
Part B: Boc Deprotection
The Boc group can be removed under acidic conditions.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or dioxane
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the this compound in the anhydrous solvent.
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Remove the solvent and TFA under reduced pressure. The resulting DBCO-PEG6-NH2 (as a TFA salt) can then be used for conjugation.
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflow for assessing stability and the general logic of bioconjugation.
References
A Comparative Guide to Functional Assays for Proteins Modified with DBCO-PEG6-NH-Boc
For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in creating novel therapeutics, diagnostic tools, and research reagents. The use of DBCO-PEG6-NH-Boc for site-specific protein modification via copper-free click chemistry offers a powerful method for attaching molecules of interest while aiming to preserve protein function. This guide provides a comparative overview of key functional assays to assess the impact of this compound conjugation on protein activity, binding, and stability.
The modification of a protein with a this compound linker, while enabling specific conjugation, can potentially influence the protein's functional characteristics. The introduction of the PEG linker can alter the hydrodynamic radius, mask binding sites, or subtly change the protein's conformation. Therefore, a thorough functional assessment is crucial to validate the utility of the modified protein. This guide compares the expected functional outcomes of a protein before and after modification.
Quantitative Data Summary
The following tables summarize hypothetical yet representative quantitative data comparing an unmodified (native) protein to its this compound modified counterpart across various functional assays. These values are illustrative and will vary depending on the specific protein and the site of modification.
Table 1: Enzyme Kinetics
| Parameter | Native Enzyme | DBCO-PEG6-Modified Enzyme | Fold Change |
| Michaelis Constant (Km) | 10 µM | 15 µM | 1.5 |
| Maximum Velocity (Vmax) | 100 µmol/min | 85 µmol/min | 0.85 |
| Catalytic Efficiency (kcat/Km) | 1 x 107 M-1s-1 | 5.7 x 106 M-1s-1 | 0.57 |
Table 2: Receptor-Ligand Binding Affinity
| Assay Method | Parameter | Native Ligand | DBCO-PEG6-Modified Ligand | Fold Change |
| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 1 x 105 M-1s-1 | 0.8 x 105 M-1s-1 | 0.8 |
| Dissociation Rate (kd) | 1 x 10-4 s-1 | 1.2 x 10-4 s-1 | 1.2 | |
| Dissociation Constant (KD) | 1 nM | 1.5 nM | 1.5 | |
| Biolayer Interferometry (BLI) | Dissociation Constant (KD) | 1.2 nM | 1.6 nM | 1.33 |
Table 3: Cellular Activity
| Assay | Metric | Native Protein | DBCO-PEG6-Modified Protein | Fold Change |
| Cell Viability (MTT Assay) | IC50 | 50 nM | 75 nM | 1.5 |
| Cellular Uptake (Flow Cytometry) | Mean Fluorescence Intensity | 5000 | 6500 | 1.3 |
Table 4: Structural Stability
| Method | Parameter | Native Protein | DBCO-PEG6-Modified Protein | Change |
| Circular Dichroism (CD) | Melting Temperature (Tm) | 65 °C | 68 °C | +3 °C |
Experimental Protocols
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme before and after modification with this compound.
Materials:
-
Native and DBCO-PEG6-modified enzyme
-
Substrate stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of substrate dilutions in assay buffer.
-
Add a fixed concentration of the native or modified enzyme to each well of the microplate.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Measure the absorbance (or fluorescence) change over time at a specific wavelength using the microplate reader.
-
Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.
-
Plot V0 against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Surface Plasmon Resonance (SPR) for Receptor-Ligand Binding
Objective: To measure the association (ka) and dissociation (kd) rates, and calculate the dissociation constant (KD) for the interaction between a ligand (native or modified) and its receptor.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Native and DBCO-PEG6-modified ligand
-
Receptor protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Immobilize the receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the native and modified ligand in running buffer.
-
Inject the ligand solutions over the receptor-immobilized surface and a reference surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.[1][2][3]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic or anti-proliferative effect of a protein before and after modification.
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
Native and DBCO-PEG6-modified protein
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the native or modified protein for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cellular Uptake by Flow Cytometry
Objective: To quantify the cellular uptake of a fluorescently labeled protein before and after modification.
Materials:
-
Target cell line
-
Fluorescently labeled native and DBCO-PEG6-modified protein
-
Cell culture medium
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Incubate the cells with a fixed concentration of the fluorescently labeled native or modified protein for a specific time.
-
Wash the cells with cold FACS buffer to remove unbound protein.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Quantify the mean fluorescence intensity (MFI) of the cell population to compare the uptake of the native and modified proteins.[4][5]
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure and thermal stability of a protein before and after modification.
Materials:
-
Native and DBCO-PEG6-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer)
-
CD spectropolarimeter with a temperature controller
-
Quartz cuvette
Protocol:
-
Record the far-UV CD spectrum (e.g., 190-260 nm) of the native and modified protein at a constant temperature to assess secondary structure.
-
Perform a thermal denaturation experiment by monitoring the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) while increasing the temperature at a constant rate.
-
Plot the change in CD signal against temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm).[6][7][8]
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for protein modification and functional comparison.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 4. Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Protocol | Abcam [abcam.com]
- 6. Reference Data Set for Circular Dichroism Spectroscopy Comprised of Validated Intrinsically Disordered Protein Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of polyethylene glycol mediated stabilization of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of polyethylene glycol with cytochrome c investigated via in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Copper-Free Click Chemistry: A Comparative Analysis
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently label biomolecules in their native environment is paramount. Copper-free click chemistry has emerged as a revolutionary tool, enabling the covalent ligation of molecules in complex biological systems without the toxicity associated with copper catalysts. This guide provides an objective comparison of the leading copper-free click chemistry reagents, supported by experimental data, to empower you in selecting the optimal tool for your research.
The two predominant copper-free click chemistry reactions are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. SPAAC involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097), while the IEDDA reaction typically utilizes a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481).[1][2] The choice between these powerful bioorthogonal reactions, and the specific reagents within each class, depends critically on the experimental context, including the desired reaction speed, the stability of the reagents, and the nature of the biological system under investigation.
Comparative Analysis of Key Reagents
The performance of copper-free click chemistry reagents can be evaluated based on several key parameters, most notably the second-order rate constant (k₂), which reflects the reaction speed. Other important considerations include the stability of the reagents under physiological conditions and their physicochemical properties, such as size and hydrophobicity.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents
Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are two of the most widely used strained alkynes in SPAAC.[3]
-
DBCO (Dibenzocyclooctyne): Known for its high ring strain, DBCO generally exhibits faster reaction kinetics compared to BCN, particularly with aliphatic azides.[3][4] This makes it a preferred choice for applications requiring rapid labeling or when dealing with low concentrations of reactants.[3] However, DBCO's larger, more hydrophobic structure can sometimes be a limitation.
-
BCN (Bicyclo[6.1.0]nonyne): While typically reacting slower than DBCO with aliphatic azides, BCN shows a significantly higher reaction rate with aromatic azides.[3] Its smaller size and increased stability in the presence of thiols or reducing agents make it a superior alternative in certain contexts.[3][5]
Other notable SPAAC reagents include various fluorinated cyclooctynes (e.g., DIFO), which were developed to further enhance reaction kinetics.[6][7] The electron-withdrawing fluorine atoms accelerate the cycloaddition with azides.[6]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reagents
The IEDDA reaction between a tetrazine and a trans-cyclooctene (TCO) is renowned for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC reactions.[8][9]
-
Tetrazine-TCO Ligation: This reaction boasts second-order rate constants that can be up to 10^6 M⁻¹s⁻¹, making it ideal for in vivo imaging and applications where speed is critical.[8][10] The reactivity of the tetrazine can be tuned by modifying its substituents; electron-withdrawing groups generally lead to faster reactions.[10][11]
Data Presentation: A Quantitative Comparison
The following tables summarize the second-order rate constants for key copper-free click chemistry reactions, providing a clear comparison of their performance.
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| SPAAC | DBCO + Benzyl Azide | ~1 | [3] |
| BCN + Benzyl Azide | ~0.1 | [3] | |
| BCN + Phenyl Azide | Significantly higher than DBCO | [3] | |
| DIFO + Azide | Comparable to CuAAC | [7] | |
| IEDDA | Tetrazine + TCO | Up to 10⁷, typically 800 - 30,000 | [8] |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | 10 - 10⁴ | [8] |
| Staudinger Ligation | Phosphine + Azide | 2.4 x 10⁻³ | [11] |
Note: Reaction rates can vary depending on the specific derivatives of the reagents, solvent, and temperature.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful application of copper-free click chemistry. Below are general protocols for a typical SPAAC reaction and for determining reaction kinetics.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for conjugating an azide-modified molecule to a cyclooctyne-modified molecule.[12]
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne-containing molecule (e.g., DBCO or BCN derivative) in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.
-
If necessary, add a co-solvent like DMSO to ensure the solubility of all reactants. Keep the final percentage of the organic solvent as low as possible, particularly for reactions involving proteins.[12]
-
A slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component can be used to drive the reaction to completion.[12]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactivity of the specific reagents and their concentrations.
-
-
Monitoring and Purification:
-
The progress of the reaction can be monitored by techniques such as LC-MS or TLC.
-
Once the reaction is complete, the desired conjugate can be purified using standard methods like HPLC, size-exclusion chromatography, or affinity chromatography.
-
Protocol for Determining Second-Order Rate Constants
This protocol outlines a general method for measuring the kinetics of a copper-free click reaction.[8]
-
Reactant Preparation:
-
Prepare stock solutions of the two reactants (e.g., a tetrazine and a TCO derivative, or an azide and a cyclooctyne) in a suitable solvent (e.g., PBS or an organic solvent). Final concentrations should be in the low millimolar to micromolar range.
-
-
Reaction Initiation:
-
Mix equimolar concentrations of the two reactants in the chosen solvent at a controlled temperature (e.g., 25°C or 37°C).
-
-
Monitoring Reaction Progress:
-
Spectrophotometry: If one of the reactants has a distinct UV-Vis absorbance (e.g., tetrazines have a characteristic absorbance around 520 nm), the reaction progress can be monitored by the decrease in its absorbance over time.[8]
-
NMR Spectroscopy: For slower reactions, ¹H NMR spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks.[8]
-
-
Data Analysis:
-
The second-order rate constant (k₂) is determined by plotting the reciprocal of the concentration of one of the reactants versus time. The slope of the resulting linear plot is equal to k₂.[8]
-
Visualizing the Chemistry
Diagrams can aid in understanding the mechanisms and workflows of copper-free click chemistry.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of DBCO-PEG6-NH-Boc: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel or specialized compounds like DBCO-PEG6-NH-Boc, for which a specific Safety Data Sheet (SDS) may not be readily available from all suppliers, a cautious and informed approach is paramount. In the absence of explicit disposal directives, the compound must be treated as a potentially hazardous substance. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
While a specific SDS for this compound is not consistently provided by all vendors, the SDS for a closely related compound, DBCO-PEG6-NHS ester, classifies it as not a hazardous substance or mixture.[1] However, due to the difference in the terminal functional group (NH-Boc vs. NHS ester), it is prudent to handle this compound with a higher level of caution. Key physical and chemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C38H53N3O10 | BroadPharm[2], MedchemExpress[3] |
| Molecular Weight | 711.9 g/mol | BroadPharm[2] |
| Storage Temperature | -20°C | BroadPharm[2] |
| Solubility | DMSO, DCM, DMF | BroadPharm[2] |
Step-by-Step Disposal Protocol
This protocol is based on the principle of treating unknown or uncharacterized waste as hazardous until determined otherwise by a qualified professional.
Step 1: Initial Assessment and Waste Collection
-
Treat as Hazardous: Assume the compound and any contaminated materials (e.g., pipette tips, vials, gloves) are hazardous waste.[4]
-
Segregate Waste: Collect all solid waste contaminated with this compound in a designated, chemically compatible, and clearly labeled hazardous waste container. For liquid waste (e.g., solutions in DMSO, DCM, or DMF), use a separate, leak-proof container designed for flammable or organic solvent waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Step 2: Container Labeling
Proper labeling is critical for safe disposal. The waste container must be clearly and accurately labeled.
-
Label Contents: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the solvent if it is a liquid waste (e.g., "this compound in Dimethyl Sulfoxide"). List all components and their estimated percentages.
-
Date of Generation: Record the date the waste was first added to the container.
Step 3: Storage of Waste
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be at or near the point of waste generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Secure Storage: Ensure the container is kept closed at all times except when adding waste.
Step 4: Contacting Environmental Health & Safety (EHS)
-
Institutional Guidance: Your institution's EHS department is the ultimate authority on chemical waste disposal. Contact them to schedule a hazardous waste pickup.[4]
-
Provide Information: Be prepared to provide the EHS department with all available information about the compound, including its name, any known properties, the quantity of waste, and the type of container used.
-
Follow EHS Instructions: Adhere strictly to the procedures and timelines provided by your EHS department for waste removal.[4]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated below.
Caption: Workflow for the safe disposal of this compound.
Logical Relationship Diagram
The decision-making process for handling a compound with an unavailable SDS follows a clear, safety-first logic.
Caption: Decision-making for chemical disposal without a specific SDS.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institutional EHS department for guidance on specific waste disposal challenges.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
